Amrinone
描述
This compound (or inthis compound) is a type 3 pyridine phosphodiesterase inhibitor. It is used in the treatment of congestive heart failure.
Inthis compound is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inthis compound inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inthis compound causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).
INthis compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for cardiovascular disease.
A positive inotropic cardiotonic (CARDIOTONIC AGENTS) with vasodilator properties, phosphodiesterase 3 inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.
Structure
3D Structure
属性
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022603 | |
| Record name | Amrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |
| Record name | SID11533005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60719-84-8 | |
| Record name | Amrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inamrinone [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inamrinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amrinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INAMRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
294-297, 295 °C | |
| Record name | Amrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amrinone's Core Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrinone, a bipyridine derivative, exerts its positive inotropic and lusitropic effects on cardiac myocytes primarily through the selective inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), triggering a cascade of downstream signaling events that culminate in enhanced myocardial contractility and relaxation. While PDE3 inhibition is the principal mechanism, evidence also suggests a potential secondary role for the modulation of the sodium-calcium (Na+/Ca++) exchanger. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action on cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Primary Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition
This compound's primary mechanism of action is the selective inhibition of the PDE3 enzyme within cardiac myocytes.[1][2][3] PDE3 is responsible for the hydrolysis of cAMP, and its inhibition by this compound leads to an accumulation of intracellular cAMP.[2][3][4] This elevation in cAMP levels is the linchpin of this compound's cardiotonic effects.
The subsequent increase in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.[3] The most critical of these is the L-type calcium channel (LTCC) on the sarcolemma. PKA-mediated phosphorylation of the LTCC increases its open probability, leading to an enhanced influx of calcium ions (Ca++) into the myocyte during the plateau phase of the action potential.[2] This increased intracellular Ca++ concentration is the direct trigger for myofilament activation and, consequently, an increase in the force of contraction (positive inotropy).
Furthermore, the elevated cAMP levels also contribute to enhanced relaxation (lusitropy). PKA phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to an increased rate of Ca++ reuptake into the sarcoplasmic reticulum. This faster sequestration of Ca++ from the cytosol contributes to a more rapid decline in intracellular Ca++ levels during diastole, facilitating myocardial relaxation.
Signaling Pathway of this compound's PDE3 Inhibition
The following diagram illustrates the signaling cascade initiated by this compound's inhibition of PDE3 in cardiac myocytes.
Potential Secondary Mechanism: Modulation of Na+/Ca++ Exchanger
Some evidence suggests that this compound may also exert a secondary effect by modulating the activity of the Na+/Ca++ exchanger (NCX).[5] The NCX is a sarcolemmal protein that plays a crucial role in calcium homeostasis by extruding one Ca++ ion in exchange for the entry of three sodium ions. Inhibition of the NCX would lead to a net increase in intracellular Ca++, thereby contributing to the positive inotropic effect. Studies have shown that this compound can inhibit Ca++ uptake via the Na+/Ca++ exchange in cardiac sarcolemmal vesicles in a dose-dependent manner, with maximal inhibition observed at a concentration of approximately 300 micrograms/ml.[5]
Logical Relationship of this compound's Effect on Na+/Ca++ Exchanger
The following diagram illustrates the proposed secondary mechanism of this compound.
Quantitative Data
The following tables summarize the key quantitative data related to this compound's mechanism of action on cardiac myocytes.
Table 1: In Vitro Inhibition of Phosphodiesterase III by this compound
| Parameter | Value | Species/Tissue | Experimental Conditions |
| IC50 | ~50 µM | Not specified | PDE assay kit from BPS Bioscience Inc. This compound dissolved in DMSO at a final concentration of 0.1% in the medium.[6] |
| IC50 | 9.863 ± 1.709 µM | Recombinant Human PDE3 | Temperature: 34°C.[7] |
Table 2: Dose-Dependent Inotropic Effect of this compound on Isolated Papillary Muscle
| This compound Concentration (µg/mL) | Increase in Developed Tension | Species |
| 3-100 | Dose-dependent increase | Cat |
Note: The source article describes a dose-dependent increase but does not provide a table with specific values for each concentration.[8]
Table 3: Effect of this compound on Na+/Ca++ Exchange in Cardiac Sarcolemmal Vesicles
| This compound Concentration (µg/mL) | Effect | Species |
| Dose-dependent up to 300 | Inhibition of Ca++ uptake | Guinea pig and rat |
Note: The source article states a dose-dependent inhibition with maximal effect at ~300 µg/mL but does not provide a table with specific inhibition percentages at different concentrations.[5]
Experimental Protocols
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the IC50 of this compound for PDE3 inhibition.
Objective: To quantify the concentration of this compound required to inhibit 50% of PDE3 activity.
Materials:
-
Purified recombinant human PDE3 enzyme
-
This compound stock solution (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and a reducing agent like DTT)
-
cAMP substrate
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP or the product of its hydrolysis, AMP)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 1 mM. Include a vehicle control (DMSO alone).
-
Enzyme and Substrate Preparation: Dilute the PDE3 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the diluted this compound solutions or vehicle control.
-
Initiate Reaction: Add the PDE3 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Substrate Addition: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the controlled temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution (often included in commercial assay kits).
-
Detection: Add the detection reagents according to the manufacturer's protocol. This may involve a colorimetric, fluorescent, or luminescent readout.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration compared to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Intracellular Calcium in Isolated Cardiac Myocytes
This protocol describes a method to measure changes in intracellular Ca++ concentration in response to this compound using a fluorescent Ca++ indicator.
Objective: To determine the effect of different concentrations of this compound on the intracellular Ca++ transient in isolated cardiac myocytes.
Materials:
-
Isolated adult ventricular cardiac myocytes
-
Fluorescent Ca++ indicator (e.g., Fura-2 AM, Indo-1 AM)
-
This compound stock solution
-
Tyrode's solution (or other suitable physiological salt solution)
-
Field stimulation device
-
Fluorescence microscopy setup with a ratiometric imaging system
-
Data acquisition and analysis software
Procedure:
-
Cell Loading: Incubate the isolated cardiac myocytes with the fluorescent Ca++ indicator (e.g., Fura-2 AM) in Tyrode's solution for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.
-
Wash: Gently wash the cells with fresh Tyrode's solution to remove any extracellular dye.
-
Baseline Recording: Place the coverslip with the loaded myocytes on the stage of the fluorescence microscope. Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to establish the resting intracellular Ca++ concentration and the amplitude of the Ca++ transient.
-
This compound Application: Perfuse the cells with Tyrode's solution containing a specific concentration of this compound.
-
Data Acquisition: Continue to electrically stimulate the myocytes and record the fluorescence ratio for a set period to observe the effect of this compound on the Ca++ transient.
-
Dose-Response: Repeat steps 4 and 5 with increasing concentrations of this compound to generate a dose-response curve.
-
Data Analysis: Analyze the recorded fluorescence data to determine parameters such as the peak systolic Ca++ concentration, diastolic Ca++ concentration, and the amplitude and decay rate of the Ca++ transient for each this compound concentration.
Isolated Cardiac Myocyte Contractility Assay
This protocol details a method for measuring the contractile response of isolated cardiac myocytes to this compound.
Objective: To quantify the effect of this compound on the contractility of single cardiac myocytes.
Materials:
-
Isolated adult ventricular cardiac myocytes
-
This compound stock solution
-
Tyrode's solution
-
Inverted microscope with a video camera and a cell-edge detection system
-
Field stimulation device
-
Data acquisition and analysis software
Procedure:
-
Cell Plating: Plate the isolated cardiac myocytes in a laminin-coated chamber on the stage of the inverted microscope.
-
Baseline Measurement: Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline cell shortening (a measure of contractility) using the video-based edge-detection system.
-
This compound Administration: Introduce Tyrode's solution containing a known concentration of this compound into the chamber.
-
Recording: Continue to electrically stimulate the myocytes and record the changes in cell shortening for a defined period.
-
Dose-Response Curve: Wash out the previous concentration and repeat steps 3 and 4 with progressively higher concentrations of this compound to construct a dose-response curve.
-
Data Analysis: Analyze the recorded data to determine parameters such as the percentage of cell shortening, velocity of shortening, and velocity of relaxation for each this compound concentration.
Conclusion
The primary mechanism of action of this compound on cardiac myocytes is the selective inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP. This, in turn, enhances calcium influx through L-type calcium channels and promotes calcium reuptake by the sarcoplasmic reticulum, resulting in both positive inotropic and lusitropic effects. A secondary mechanism involving the inhibition of the Na+/Ca++ exchanger may also contribute to the increase in intracellular calcium. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the cardiovascular effects of this compound and other PDE3 inhibitors.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Effect of this compound on sodium-calcium exchange in cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotonic activity of this compound--Win 40680 [5-amino-3,4'-bipyridine-6(1H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Amrinone: A Technical Journey in Cardiotonic Drug Development
For decades, the mainstay of inotropic support for heart failure was limited to digitalis glycosides and catecholamines, each with significant limitations. The late 1970s marked a pivotal shift with the discovery of Amrinone, a novel bipyridine derivative that ushered in a new class of cardiotonic agents: the phosphodiesterase III (PDE3) inhibitors. This technical guide delves into the historical development of this compound, from its promising inception to its eventual replacement by more refined successors, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey.
Discovery and Preclinical Evaluation: A New Mechanism of Action
This compound, chemically known as 5-amino-3,4'-bipyridin-6(1H)-one, emerged from a concerted effort to identify non-glycosidic, non-catecholamine inotropic agents.[1] Early preclinical studies in anesthetized and unanesthetized dogs revealed its potent positive inotropic and vasodilatory effects.[2] Unlike digitalis, this compound did not inhibit Na+/K+-ATPase, and its inotropic action was independent of beta-adrenergic receptor stimulation.[3] The primary mechanism of action was identified as the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] By inhibiting PDE3, this compound increases intracellular cAMP levels in both cardiac and vascular smooth muscle, leading to enhanced myocardial contractility and vasodilation.[5]
Preclinical Hemodynamic Effects in Canine Models
Preclinical investigations in canine models of heart failure demonstrated a dose-dependent increase in cardiac contractility and a reduction in both preload and afterload.[2] These effects translated to a significant improvement in cardiac output without a substantial increase in heart rate.[1]
Mechanism of Action: The PDE3 Signaling Pathway
The cardiotonic and vasodilatory effects of this compound are a direct consequence of its inhibition of PDE3. The increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.
Clinical Development and Hemodynamic Effects in Humans
The promising preclinical data propelled this compound into clinical trials for the treatment of congestive heart failure. Intravenous administration demonstrated rapid and significant hemodynamic improvements in patients with severe heart failure.[6]
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Amrinone (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 1.8 ± 0.3 | 2.6 ± 0.3 | +44% |
| Left Ventricular End-Diastolic Pressure (mmHg) | 25 ± 9 | 14 ± 7 | -44% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 28 ± 8 | 15 ± 4 | -46% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | - | - | -23%[7] |
| Mean Arterial Pressure (mmHg) | 86 ± 10 | 80 ± 7 | -7% |
| Heart Rate (beats/min) | Unchanged | Unchanged | 0% |
Data compiled from Benotti et al. (1978) and other sources.[6][7]
Dose-Response Relationship
Studies on the dose-response effects of intravenous this compound in patients with left ventricular failure following acute myocardial infarction showed a direct relationship between the infusion rate and the reduction in pulmonary artery-occluded pressure and the increase in heart rate.[8] However, the changes in cardiac output and systemic vascular resistance were not directly dose-related, suggesting a complex interplay of its inotropic and vasodilatory actions.[8]
The Shift from Oral to Intravenous Formulation and Adverse Effects
Despite the positive hemodynamic effects of the intravenous formulation, the development of an oral form of this compound for chronic heart failure management was met with significant challenges. Multicenter, randomized, double-blind, placebo-controlled trials failed to demonstrate a sustained clinical benefit of oral this compound.[9][10][11] Furthermore, long-term oral administration was associated with a high incidence of adverse effects, most notably thrombocytopenia.[12]
Table 2: Incidence of Adverse Effects with this compound
| Adverse Effect | Intravenous (Short-term) | Oral (Long-term) |
| Thrombocytopenia | 2.4%[13] | 18.6% - 46%[14][15] |
| Arrhythmias | Not consistently observed[13] | Increased frequency of ventricular ectopy[12] |
| Gastrointestinal Complaints | <2%[13] | Common[9][12] |
| Hypotension | <2%[13] | - |
| Fever | <2%[13] | - |
The high rate of adverse effects and the lack of long-term efficacy led to the discontinuation of the oral formulation. The intravenous form, however, remained in clinical use for the short-term management of acute decompensated heart failure.
Experimental Protocols
Evaluation of Inotropic Effects in an Anesthetized Dog Model
A common preclinical model to assess the cardiotonic properties of a new agent involves the anesthetized dog.
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals are intubated and ventilated.
-
Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A Swan-Ganz catheter is advanced into the pulmonary artery for measuring pulmonary artery pressure and cardiac output by thermodilution. A high-fidelity catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of contractility.
-
Data Collection: After a stabilization period, baseline hemodynamic parameters are recorded.
-
Drug Administration: this compound is administered intravenously as a bolus injection or a continuous infusion at varying doses.
-
Data Analysis: Hemodynamic parameters are continuously monitored and recorded. Dose-response curves are constructed to evaluate the inotropic and vasodilatory effects of the drug.[2]
Phosphodiesterase III Inhibition Assay
The inhibitory effect of this compound on PDE3 can be quantified using an in vitro assay.
Methodology:
-
Enzyme Source: PDE3 is isolated and purified from a suitable tissue source, such as canine cardiac muscle.
-
Assay Buffer: The assay is performed in a buffer containing a known concentration of cAMP and cGMP (as a substrate for other PDE isoforms to ensure selectivity).
-
Incubation: The purified PDE3 enzyme is incubated with the substrate (cAMP) in the presence of varying concentrations of this compound.
-
Quantification: The reaction is stopped, and the amount of cAMP that has been hydrolyzed to AMP is quantified, often using radioimmunoassay or chromatographic techniques.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of PDE3 activity (IC50) is determined.[16]
Chemical Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the construction of the bipyridine core. One reported synthetic route involves the condensation of 2-(4-Pyridinyl)-3-dimethylaminoacrolein with cyanacetamide in the presence of a base, followed by hydrolysis and a Hofmann degradation.[17]
The development of this compound spurred research into the structure-activity relationships of bipyridine PDE3 inhibitors. This led to the synthesis of analogues with improved potency and reduced side effects, most notably milrinone, which is approximately 20 to 30 times more potent than this compound and has a lower incidence of thrombocytopenia.
Legacy and Conclusion
This compound's journey from a groundbreaking discovery to its eventual replacement by a more refined analogue, milrinone, is a classic example of the iterative process of drug development. While its clinical use has waned, this compound's historical significance is undeniable. It validated PDE3 as a viable therapeutic target for acute heart failure and paved the way for a new class of inotropic agents. The challenges encountered during its clinical development, particularly the adverse effects associated with long-term oral use, provided valuable lessons that have shaped the clinical trial design and therapeutic strategies for subsequent cardiotonic drugs. The story of this compound serves as a crucial case study for researchers and professionals in the field, highlighting the complex interplay of efficacy, safety, and formulation in the life cycle of a therapeutic agent.
References
- 1. This compound. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beneficial effect of this compound on acute drug-induced heart failure in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Pharmacology of bipyridine phosphodiesterase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hemodynamic assessment of this compound. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The hemodynamic profile of this compound and enoximone in patients with severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haemodynamic dose-response effects of intravenous this compound in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral this compound for the treatment of chronic congestive heart failure: results of a multicenter randomized double-blind and placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term oral administration of this compound for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic oral this compound therapy in congestive heart failure: a double-blind placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound therapy for congestive heart failure in outpatients with idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical safety of intravenous this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Amrinone Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone lactate (B86563), also known as inthis compound lactate, is a positive inotropic agent with vasodilatory properties.[1] It belongs to the class of bipyridine phosphodiesterase 3 (PDE3) inhibitors.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, designed to support research and development in the fields of pharmacology and medicinal chemistry.
Chemical and Physical Properties
This compound lactate is the lactate salt of this compound. The chemical and physical properties are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference |
| Chemical Name | 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone lactate | [3] |
| Synonyms | Inthis compound lactate, Inocor | [4] |
| CAS Number | 75898-90-7 | [4] |
| Molecular Formula | C₁₃H₁₅N₃O₄ | [4] |
| Molecular Weight | 277.28 g/mol | [4] |
| Melting Point | 294-297°C (decomposes) (for this compound base) | [3] |
| pKa | Not explicitly found for lactate salt; this compound base pKa is not available in the search results. | |
| Solubility | Water: Insoluble (this compound base).[3] Organic Solvents: Soluble in DMSO.[4] Slightly soluble in hot acetic acid and dimethylformamide.[3] Soluble in dilute inorganic acids.[3] |
Chemical Structure
The chemical structure of this compound lactate consists of the active this compound molecule and a lactate counter-ion. The this compound base has a bipyridine core.
Mechanism of Action and Signaling Pathway
This compound lactate's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3).[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1]
Inotropic Effect in Cardiac Myocytes
In cardiac muscle cells, the accumulation of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺). This triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, resulting in enhanced myocardial contractility.[2]
Vasodilatory Effect in Vascular Smooth Muscle
In vascular smooth muscle cells, elevated cAMP levels also activate PKA. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload on the heart.
Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological effects of this compound.
Table 1: In Vitro Potency
| Parameter | Species/System | Value | Reference |
| IC₅₀ (PDE3 Inhibition) | Recombinant Human PDE3 | 9.863 ± 1.709 µM (at 34°C) | [5] |
| EC₅₀ (Inotropic Effect) | Rabbit isolated hearts | 2 x 10⁻⁵ M | |
| EC₅₀ (Coronary Vasodilation) | Rabbit isolated hearts | 2 x 10⁻⁵ M |
Table 2: In Vivo Effects
| Parameter | Model | Dosage | Effect | Reference |
| Cardiac Output | Anesthetized open-chest pigs | 10-100 µg/kg/min IV infusion | Up to 16% decrease | [6] |
| Left Ventricular Filling Pressure | Anesthetized open-chest pigs | 10-100 µg/kg/min IV infusion | Up to 22% decrease | [6] |
| max LVdP/dt | Anesthetized open-chest pigs | 1 mg/kg bolus + 50 µg/kg/min infusion | +55% | [6] |
| Total Systemic Vascular Resistance | Anesthetized open-chest pigs | 1 mg/kg bolus + 50 µg/kg/min infusion | -15% | [6] |
Experimental Protocols
Accurate quantification of this compound lactate is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Instrumentation: An isocratic HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A degassed mixture of water, acetonitrile, and methanol (40:30:30, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound lactate reference standard in the mobile phase and perform serial dilutions to obtain concentrations ranging from 0.2 to 40 µg/mL.
-
Sample Preparation: Dilute the this compound lactate formulation with the mobile phase to a suitable concentration.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound lactate in the sample from the calibration curve.
Troubleshooting HPLC Analysis:
-
Peak Tailing: This may be caused by interactions with residual silanol (B1196071) groups on the column. Lowering the mobile phase pH or using an end-capped column can mitigate this.[7]
-
Baseline Drift: Contaminated mobile phase or detector cell can cause baseline drift. Ensure proper filtration of the mobile phase and flush the detector cell if necessary.[7]
-
Ghost Peaks: Carryover from previous injections can lead to ghost peaks. A robust needle wash protocol should be implemented.[7]
UV-Visible Spectrophotometry
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Distilled water.
-
Detection Wavelength: 259 nm.
-
Standard Preparation: Prepare a stock solution of this compound lactate reference standard in distilled water and perform serial dilutions to obtain concentrations ranging from 2 to 10 µg/mL.
-
Sample Preparation: Dilute the this compound lactate formulation with distilled water to a concentration within the linear range.
-
Analysis: Measure the absorbance of the standard and sample solutions at 259 nm. Construct a calibration curve and determine the concentration of this compound lactate in the sample.
Conclusion
This technical guide provides a detailed overview of the chemical structure and properties of this compound lactate. The information presented, including quantitative data, experimental protocols, and pathway diagrams, serves as a valuable resource for researchers, scientists, and professionals involved in drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of future cardiovascular therapies and for ensuring the quality and efficacy of existing formulations.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Inotropic and vasodilating properties of this compound depend on the mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Amrinone's Modulation of Intracellular Cyclic AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrinone, a bipyridine derivative, is a positive inotropic and vasodilatory agent that exerts its effects by modulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its impact on cAMP signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the molecular interactions, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the involved signaling cascades.
Core Mechanism of Action: Phosphodiesterase III Inhibition
This compound's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle cells.[3][4] The PDE3 enzyme is responsible for the hydrolysis and subsequent degradation of cAMP.[3] By inhibiting PDE3, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell.[4][5] This increase in intracellular cAMP concentration is the pivotal event that triggers the cascade of downstream effects responsible for this compound's pharmacological profile.[4]
Signaling Pathways and Physiological Effects
The elevation of intracellular cAMP levels initiated by this compound triggers distinct signaling pathways in different cell types, primarily cardiomyocytes and vascular smooth muscle cells.
Cardiomyocytes: Positive Inotropy
In cardiac muscle cells, the accumulation of cAMP leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several target proteins, most notably the L-type calcium channels.[2][4] This phosphorylation enhances the influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[2] The increased intracellular calcium concentration leads to a greater amount of calcium available for binding to the troponin complex, which in turn results in a more forceful contraction of the myocardial fibers.[2] This manifests as a positive inotropic effect, strengthening the heart's pumping action.[3]
Vascular Smooth Muscle: Vasodilation
In vascular smooth muscle cells, the this compound-induced increase in cAMP also activates PKA.[2] However, in this cell type, PKA activation leads to the phosphorylation of proteins that promote muscle relaxation.[4] This includes the facilitation of calcium uptake by the sarcoplasmic reticulum, which reduces the amount of intracellular calcium available for the contractile machinery.[2] The resulting relaxation of the vascular smooth muscle leads to vasodilation, which in turn reduces both the preload and afterload on the heart.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. picmonic.com [picmonic.com]
- 4. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Early Clinical Trials of Oral Amrinone for Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trials of oral amrinone for the treatment of heart failure. This compound, a bipyridine derivative, emerged as a novel non-glycoside, non-catecholamine inotropic agent with vasodilatory properties.[1] Its development and investigation marked a significant period in the pharmacological approach to heart failure, shifting focus toward agents that could modulate intracellular signaling pathways to improve cardiac function. This document synthesizes quantitative data from key studies, details experimental protocols, and illustrates the underlying mechanism of action.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in both cardiac and vascular smooth muscle cells.[2][3] In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates multiple target proteins.[2] This cascade enhances calcium influx through L-type calcium channels, leading to increased myocardial contractility (a positive inotropic effect).[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in both arterial and venous vasodilation.[2] This vasodilation reduces both the preload and afterload on the heart, further improving cardiac performance.[3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiac myocytes.
Summary of Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from early clinical trials investigating the efficacy and safety of oral this compound in patients with heart failure.
Table 1: Hemodynamic Effects of Oral this compound
| Study (Year) | Number of Patients | Dosage | Cardiac Index (L/min/m²) | Pulmonary Capillary Wedge Pressure (mmHg) | Left Ventricular Ejection Fraction (%) | Systemic Vascular Resistance | Heart Rate | Blood Pressure |
| Benotti et al. (1978)[4] | 8 | 1.85-3.5 mg/kg (IV) | ↑ from 1.8 ± 0.3 to 2.6 ± 0.3 | ↓ from 28 ± 8 to 15 ± 4 | - | - | No significant change | ↓ slightly |
| Unspecified Study[5] | 9 | Single oral dose | - | - | ↑ from 20.3 ± 2.8 to 30.8 ± 4.8 | - | No change | No change |
| Weber et al. (1981)[6] | 17 | 1.64 mg/kg (oral) | ↑ by 40% (p < 0.001) | ↓ by 32% (p < 0.02) | - | - | No significant change | No significant change |
| Leier et al. (1983)[7] | 7 | 1.5, 3.0, 4.5 mg/kg (oral) | No significant change | ↓ | - | ↓ | No significant change | ↓ |
| Unspecified Study[8] | 8 (completed) | 300 mg daily (oral) | ↑ by 1.02 L/min/m² (IV data) | ↓ by 16 mmHg (diastolic) | ↑ by 11% | - | No significant change | No significant change |
Note: Some studies utilized intravenous administration to assess acute hemodynamic effects, which provided the foundational data for subsequent oral trials.
Table 2: Clinical Outcomes and Adverse Events with Oral this compound
| Study (Year) | Number of Patients | Study Design | Duration | Key Clinical Outcomes | Common Adverse Events | Withdrawal Rate due to Adverse Events |
| DiBianco et al. (1984)[9] | 173 | Placebo-controlled withdrawal | 12 weeks | No significant difference in exercise time, symptoms, or LVEF compared to placebo. | Gastrointestinal and central nervous system complaints, elevated liver enzymes, reduced platelet counts. | 14% |
| Massie et al. (1985)[10] | 99 | Double-blind, placebo-controlled | 12 weeks | No significant difference in exercise tolerance, symptoms, or LVEF compared to placebo. | More frequent and severe on this compound (83% of patients). | 34% |
| Evans et al. (1984)[11] | 18 | Double-blind, placebo-controlled withdrawal | 12 weeks | No significant improvement in clinical status, LVEF, or exercise tolerance. | Occurred in every patient receiving this compound. | Not specified |
| Unspecified Study[8] | 12 | Open-label | 12 weeks | Improved exercise tolerance (average gain of 40 watts) in 8 completers. | Thrombocytopenia. | 16.7% (2/12) |
| Weber et al. (1981)[6] | 17 | Open-label followed by placebo-controlled withdrawal | 28 weeks | Sustained improvement in maximal oxygen uptake during open-label phase. Deterioration on placebo. | Thrombocytopenia, hepatic dysfunction. | Not specified |
Experimental Protocols in Early Clinical Trials
The methodologies employed in the early clinical trials of oral this compound, while varied, shared several common elements.
Patient Population
-
Inclusion Criteria: Most studies enrolled patients with moderate to severe chronic congestive heart failure (New York Heart Association [NYHA] Functional Class III or IV) who were refractory to conventional therapy, which typically included digitalis and diuretics.[6][10] Some trials also included patients on vasodilators.[6] The underlying etiologies of heart failure were often ischemic or idiopathic dilated cardiomyopathy.[9]
-
Exclusion Criteria: While not always explicitly detailed, patients with severe aortic or pulmonic valvular disease were generally excluded.
Study Design
-
Initial Open-Label Phases: Several studies began with an open-label phase where all patients received oral this compound to assess initial response and tolerability.[6][9]
-
Double-Blind, Placebo-Controlled Trials: The more rigorous evaluations involved double-blind, placebo-controlled designs.[10]
-
Withdrawal Studies: A common design was the placebo-controlled withdrawal study. In this model, patients who showed an initial response to this compound were then randomized to either continue this compound or switch to a placebo in a double-blind fashion.[6][9][11]
Dosage and Administration
-
Oral Dosage: Oral this compound was typically administered in divided doses. A common starting dosage was 1.5 mg/kg three times daily, with titration up to a maximum of 200 mg three times daily.[10] Other studies used fixed daily doses, such as 300 mg.[8] One multicenter trial reported an average dose of 113 ± 33 mg three times daily.[9]
Efficacy and Safety Assessments
-
Hemodynamic Monitoring: Invasive hemodynamic monitoring via cardiac catheterization was frequently used to measure parameters such as cardiac index, pulmonary artery pressure, and pulmonary capillary wedge pressure, especially in the initial phases of investigation.[4][8]
-
Non-Invasive Cardiac Function Assessment: Left ventricular ejection fraction was commonly assessed using radionuclide ventriculography.[5] Echocardiography was also employed to evaluate cardiac dimensions and function.[8]
-
Exercise Tolerance: Exercise tolerance was a key clinical endpoint, often measured using a treadmill with protocols such as the Naughton protocol.[9]
-
Symptom and Functional Class Assessment: Changes in NYHA functional class and patient-reported symptoms were recorded throughout the trials.[9][10]
-
Safety Monitoring: Routine monitoring included complete blood counts (with a focus on platelet count for thrombocytopenia), liver function tests, and electrocardiograms.[8][9]
Experimental Workflow
Caption: Generalized workflow for a double-blind, placebo-controlled trial.
Conclusion
The early clinical trials of oral this compound for heart failure demonstrated its potential to induce favorable acute hemodynamic effects, primarily through its positive inotropic and vasodilatory actions. However, long-term studies were largely disappointing, failing to show sustained improvements in clinical outcomes such as exercise tolerance and overall functional status when compared to placebo.[9][10][11] Furthermore, the use of oral this compound was associated with a significant incidence of adverse effects, most notably thrombocytopenia and gastrointestinal disturbances, which often led to treatment discontinuation.[9][10] These findings ultimately limited the widespread use of oral this compound for chronic heart failure and contributed to a broader shift in the paradigm of heart failure treatment, moving away from a primary focus on inotropic support towards neurohormonal modulation and cardioprotective strategies. The investigation of this compound, however, was instrumental in advancing the understanding of PDE inhibition as a therapeutic target in cardiovascular disease.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Hemodynamic assessment of this compound. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. [Effects of this compound administered orally and by injection in heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term oral administration of this compound for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Chronic oral this compound therapy in congestive heart failure: a double-blind placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter, randomized, blind comparison of this compound with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral this compound for the treatment of chronic congestive heart failure: results of a multicenter randomized double-blind and placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Species-Dependent Inotropic Effects of Amrinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrinone, a bipyridine derivative, is a positive inotropic agent that has been investigated for the treatment of heart failure. Its mechanism of action primarily involves the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of myocardial contractility. However, the inotropic effects of this compound exhibit significant variability across different species, a crucial consideration for preclinical drug development and translational research. This technical guide provides an in-depth overview of the species-dependent inotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound emerged as a novel cardiotonic agent with a distinct mechanism from traditional cardiac glycosides and catecholamines.[1] Its positive inotropic and vasodilatory properties made it a candidate for the management of congestive heart failure.[2] Early investigations, however, revealed a marked species-dependent variation in its inotropic response.[1] Understanding these differences is paramount for the accurate interpretation of preclinical data and for predicting the therapeutic efficacy and potential liabilities of PDE3 inhibitors in humans. This guide will systematically explore these species-specific responses, providing a comprehensive resource for researchers in cardiovascular pharmacology.
Mechanism of Action: The PDE3 Signaling Pathway
This compound exerts its positive inotropic effect by selectively inhibiting the PDE3 enzyme in cardiac myocytes.[3] PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in the regulation of cardiac contractility. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium homeostasis, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to a more forceful contraction.[2][4]
References
Intravenous Amrinone: A Comprehensive Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1] Administered intravenously, it has been utilized in the short-term management of severe congestive heart failure.[2] This technical guide provides an in-depth overview of the pharmacokinetic profile of intravenous this compound, including its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for key analytical methods and visualizations of its mechanism of action are also presented to support further research and development in this area.
Pharmacokinetic Properties
The pharmacokinetic profile of intravenous this compound is characterized by a rapid onset of action and a relatively short half-life, which is prolonged in patients with congestive heart failure. The drug is metabolized in the liver and primarily excreted in the urine.
Table 1: Summary of Intravenous this compound Pharmacokinetic Parameters
| Parameter | Value | Species/Condition | Citation |
| Absorption | |||
| Onset of Action | 2-5 minutes | Humans | [3] |
| Time to Peak Effect | Within 10 minutes | Humans with congestive heart failure | [3] |
| Distribution | |||
| Volume of Distribution (Vd) | 1.2 L/kg | Healthy volunteers | [3] |
| Protein Binding | 10-49% | Human plasma | [4] |
| Metabolism | |||
| Primary Route | Hepatic conjugation | Humans | [3] |
| Metabolites | N-acetate, N-glycolate, N-glucuronide, O-glucuronide (inactive) | Humans | [4] |
| Excretion | |||
| Primary Route | Urine (10-40% as unchanged drug) | Healthy volunteers | [4] |
| Fecal Excretion | 18% | Healthy volunteers (oral administration) | [4] |
| Elimination | |||
| Half-life (t½) | 3.6 hours | Healthy volunteers | [3] |
| 5.8 hours | Patients with congestive heart failure | [3] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 3. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. padproject.nd.edu [padproject.nd.edu]
Methodological & Application
Application Notes and Protocols for Amrinone in Isolated Heart Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2] It is utilized in the short-term management of severe congestive heart failure.[3] The primary mechanism of action of this compound involves the inhibition of PDE3, an enzyme prevalent in cardiac and vascular smooth muscle cells.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which subsequently enhances myocardial contractility and promotes vasodilation, resulting in a reduction of both preload and afterload.[1][4]
The Langendorff isolated heart perfusion system is a robust ex vivo model for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[5][6] This document provides detailed protocols for utilizing the Langendorff setup to evaluate the cardiac effects of this compound, along with expected quantitative data and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). In cardiac myocytes, PKA activation leads to the phosphorylation of L-type calcium channels, which increases calcium influx and enhances calcium-induced calcium release from the sarcoplasmic reticulum, ultimately leading to increased myocardial contractility.[1] In vascular smooth muscle, elevated cAMP levels facilitate calcium uptake by the sarcoplasmic reticulum, leading to vasodilation.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. picmonic.com [picmonic.com]
- 3. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amrinone in Langendorff Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3][4] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[2][5] This leads to enhanced cardiac contractility and reduced peripheral vascular resistance, making it a subject of interest in cardiovascular research.[3][4][6] The Langendorff isolated heart perfusion system is an invaluable ex vivo model for investigating the direct effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[7][8]
These application notes provide detailed protocols for utilizing this compound in a Langendorff heart preparation, guidance on data interpretation, and a summary of expected physiological responses.
Mechanism of Action
This compound selectively inhibits PDE3, the enzyme responsible for the degradation of cAMP.[4][5] In cardiac myocytes, the resulting increase in cAMP activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium cycling. This leads to an increased influx of calcium ions into the cell and enhanced re-uptake by the sarcoplasmic reticulum, resulting in a more forceful contraction (positive inotropy).[5] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiac myocytes.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in an isolated perfused heart model. It is important to note that the magnitude of these effects can vary depending on the animal species, experimental conditions, and the baseline contractile state of the heart.
Table 1: Effects of this compound on Cardiac Function in Isolated Rabbit Hearts
| Parameter | Concentration | Percent Change from Baseline |
| Left Ventricular Developed Pressure (LVDP) | 2.5 x 10⁻⁵ mol/L | +20%[4] |
| Coronary Flow (CF) | 2.5 x 10⁻⁵ mol/L | +50%[4] |
Table 2: Dose-Dependent Hemodynamic Effects of Intravenous this compound (In Vivo Pig Model for Directional Reference)
| Parameter | This compound Infusion Rate | Effect |
| Left Ventricular Filling Pressure | 10-100 µg/kg/min | Up to 22% decrease[1] |
| Cardiac Output | 10-100 µg/kg/min | Up to 16% decrease[1] |
| Max LV dP/dt | 1 mg/kg bolus + 50 µg/kg/min | +55%[1] |
| Heart Rate | 1 mg/kg bolus + 50 µg/kg/min | +15%[1] |
Note: The data in Table 2 is from an in vivo model and should be used as a directional reference for expected outcomes in a Langendorff preparation. The direct effects on the isolated heart may differ in magnitude.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological salt solution to maintain the viability and function of the isolated heart.
Materials:
-
Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose
-
Ultrapure water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
pH meter
Composition of Krebs-Henseleit Buffer (per Liter):
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118 | 6.9 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.2 | 0.16 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| NaHCO₃ | 25 | 2.1 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| D-Glucose | 11 | 2.0 |
Procedure:
-
Dissolve all components except CaCl₂ and NaHCO₃ in approximately 900 mL of ultrapure water.
-
Add CaCl₂ and stir until completely dissolved.
-
Slowly add NaHCO₃ while stirring to avoid precipitation.
-
Bring the final volume to 1 L with ultrapure water.
-
Continuously bubble the buffer with carbogen gas for at least 20 minutes before and during the experiment to maintain a pH of 7.4.
-
Maintain the buffer temperature at 37°C in a water-jacketed reservoir.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for administration to the perfused heart.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous solvent (e.g., normal saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent. DMSO is a common choice for poorly water-soluble drugs.
-
Ensure the final concentration of the solvent in the perfusion buffer is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.
-
Important: Do not dilute this compound in dextrose-containing solutions as this can cause a chemical interaction.[9]
Langendorff Heart Perfusion and this compound Administration
Objective: To isolate a heart, initiate retrograde perfusion, and administer this compound to study its effects on cardiac function.
Materials:
-
Langendorff apparatus
-
Animal model (e.g., rat, rabbit, guinea pig)
-
Anesthetics and heparin
-
Surgical instruments
-
Transducers for pressure and heart rate measurement
-
Data acquisition system
Experimental Workflow Diagram:
Caption: Experimental workflow for an this compound Langendorff study.
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Administer heparin to prevent blood coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Initiate Perfusion: Start retrograde perfusion with oxygenated, 37°C Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow.
-
Instrumentation: Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. Record baseline data for all parameters.
-
This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. For a dose-response study, start with the lowest concentration and increase incrementally, allowing for a steady-state response at each concentration.
-
Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure relaxation (-dP/dt_max), heart rate (HR), and coronary flow (CF) throughout the experiment.
-
Washout: After the final this compound concentration, perfuse the heart with drug-free buffer to observe any reversal of effects.
Key Parameters to Measure
-
Left Ventricular Developed Pressure (LVDP): An indicator of myocardial contractility. Calculated as Left Ventricular Systolic Pressure (LVSP) minus Left Ventricular End-Diastolic Pressure (LVEDP).
-
+dP/dt_max: The maximum rate of pressure increase during isovolumic contraction, reflecting the speed of contraction.
-
-dP/dt_max: The maximum rate of pressure decrease during isovolumic relaxation, an index of lusitropy (relaxation).
-
Heart Rate (HR): Measured in beats per minute.
-
Coronary Flow (CF): Measured by collecting the effluent from the heart. An increase may indicate coronary vasodilation.
Troubleshooting
-
Arrhythmias: High concentrations of inotropic agents can be arrhythmogenic. If arrhythmias occur, consider reducing the concentration of this compound.
-
Poor Contractility: Ensure proper oxygenation and temperature of the perfusion buffer. Check for air bubbles in the perfusion line.
-
Precipitation of this compound: Ensure the stock solution is fully dissolved before adding it to the buffer. Avoid dextrose-containing solutions.
Conclusion
The Langendorff isolated heart perfusion system provides a robust and controlled environment for characterizing the direct cardiac effects of this compound. By carefully controlling experimental conditions and accurately measuring key functional parameters, researchers can gain valuable insights into the inotropic and vasodilatory properties of this and other cardiovascular drugs.
References
- 1. Inotropic and vasodilating properties of this compound depend on the mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effects of this compound and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic dose-response effects of intravenous this compound in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new non-glycosidic, non-adrenergic cardiotonic agent effective in the treatment of intractable myocardial failure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound in acute severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A multicenter, randomized, blind comparison of this compound with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amrinone in In Vitro Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, a positive inotropic agent, is a phosphodiesterase 3 (PDE3) inhibitor that has been utilized in the management of heart failure.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiomyocytes, leading to enhanced contractility.[1][2][3] These application notes provide a detailed protocol for assessing the effects of this compound on the contractility of isolated cardiomyocytes, a critical tool for preclinical drug discovery and cardiac safety assessment.
Mechanism of Action
This compound selectively inhibits PDE3, an enzyme responsible for the degradation of cAMP.[1][2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling within the cardiomyocyte.[1][3][4] A primary target of PKA is the L-type calcium channel, and its phosphorylation leads to an increased influx of calcium into the cell during an action potential.[1][3][5] The resulting increase in intracellular calcium concentration enhances the force of contraction of the cardiac muscle.[1][6]
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound and milrinone on calcium influx into the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a cardiotonic drug, on calcium movements in dog erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amrinone in Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amrinone in preclinical research models of ischemia-reperfusion (I/R) injury. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound and Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.[1][2]
This compound, also known as inthis compound, is a phosphodiesterase III (PDE3) inhibitor.[3][4] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), this compound exerts both positive inotropic and vasodilatory effects.[3][4][5] These properties have led to its investigation as a potential therapeutic agent to mitigate the detrimental effects of I/R injury in various organs. Research suggests that this compound's benefits may extend beyond its hemodynamic effects to include anti-inflammatory and anti-apoptotic actions.[6][7][8]
Mechanism of Action in Ischemia-Reperfusion Injury
This compound's primary mechanism of action is the inhibition of the PDE3 enzyme, which leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3][9] This increase in cAMP has several downstream effects relevant to I/R injury:
-
Vasodilation and Improved Microcirculation: Increased cAMP in vascular smooth muscle promotes relaxation, leading to vasodilation.[4][5] This can improve tissue perfusion and oxygen delivery upon reperfusion, potentially reducing the extent of the injury.[10]
-
Anti-inflammatory Effects: Studies have shown that this compound can suppress the inflammatory response associated with I/R injury. It has been demonstrated to inhibit the activation of the key transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[7][8][11] this compound also suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[6]
-
Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which can help prevent the formation of microthrombi that may obstruct microvasculature during reperfusion.[6]
-
Potential Anti-apoptotic Effects: While the direct anti-apoptotic effects of this compound in I/R are still being fully elucidated, the reduction in inflammation and oxidative stress can indirectly lead to decreased apoptosis. The related PDE3 inhibitor, milrinone (B1677136), has been shown to decrease tubular cell apoptosis in a renal I/R model.[12]
Caption: Proposed mechanism of this compound in I/R injury.
Data Presentation: this compound in Preclinical I/R Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of ischemia-reperfusion injury.
Table 1: this compound in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Control Group | This compound (20 µg/kg/min) | This compound (100 µg/kg/min) | Reference |
| Ischemia Time | 60 min | 60 min | 60 min | [6] |
| Reperfusion Time | Varied | Varied | Varied | [6] |
| Hepatic cAMP (pmol/mg protein) | ~2.5 | Significantly higher | Significantly higher | [6] |
| Hepatic Tissue Blood Flow | Baseline | Increased | Increased | [6] |
| Platelet Aggregation | Baseline | Inhibited | Inhibited | [6] |
| Plasma ALT (IU/L) at 6h reperfusion | ~4000 | ~2000 | ~1500 | [6] |
| Myeloperoxidase Activity | Baseline | Suppressed | Suppressed | [6] |
| ICAM-1 mRNA Expression | Baseline | Suppressed | Suppressed | [6] |
| 14-day Survival Rate | ~40% | ~80% | ~90% | [6] |
Table 2: this compound in a Canine Model of Myocardial Ischemia-Reperfusion Injury
| Parameter | Control (Saline) | This compound Treatment | Reference |
| Ischemia Time | 15 min | 15 min | [13] |
| Reperfusion Time | Intervening periods | Intervening periods | [13] |
| Summed ST segment elevation (ΣST) (mV) | 42.9 ± 14.9 | 76.1 ± 14.4 (p<0.001) | [13] |
| Intramyocardial Pco2 (ΔPm,co2) (kPa) | 6.0 ± 0.5 | 8.7 ± 0.7 (p<0.01) | [13] |
| Ischemia Time (separate study) | 2 hours | 2 hours | [14] |
| Reperfusion Time (separate study) | 4 hours | 4 hours | [14] |
| This compound Dose (separate study) | N/A | 5 mg/kg | [14] |
| Global Contractility (dP/dtmax) (mmHg/sec) | 2092 ± 538 | 3277 ± 688 | [14] |
Table 3: Anti-inflammatory Effects of this compound in a Rat Cardiomyocyte Culture Model
| Parameter | Control (LPS/TNF-α) | This compound (10-50 µmol/L) | Reference |
| NF-κB Activation | Induced | Significantly reduced | [7][8] |
| iNOS Production | Induced | Significantly reduced | [7][8] |
| Cytokine Production (e.g., IL-1β) | Induced | Significantly reduced | [7][8] |
| COX-2 Expression | Induced | Not significantly reduced | [7] |
Experimental Protocols
The following are detailed protocols derived from published research on this compound in I/R injury models.
4.1 Protocol 1: Hepatic Ischemia-Reperfusion Injury in Rats
This protocol is based on the methodology described by Yokoyama et al.[6]
Caption: Workflow for hepatic I/R injury model in rats.
-
Animal Model: Male Wistar rats.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rats (e.g., with pentobarbital (B6593769) sodium).
-
Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.
-
Perform a midline laparotomy to expose the liver.
-
-
This compound Administration:
-
Divide animals into groups: control (saline infusion) and this compound treatment groups.
-
Infuse this compound intravenously at a constant rate (e.g., 20 or 100 µg/kg/min) starting before the induction of ischemia and continuing through the reperfusion period.[6]
-
-
Induction of Ischemia:
-
Induce partial hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver for 60 minutes.[6]
-
-
Reperfusion:
-
After 60 minutes of ischemia, remove the clamp to allow reperfusion.
-
-
Outcome Measures:
-
Hemodynamics: Monitor mean arterial pressure and heart rate.
-
Biochemical Analysis: Collect blood samples at various time points during reperfusion to measure plasma levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) as markers of hepatocellular injury.[6]
-
Tissue Analysis: At the end of the experiment, harvest liver tissue to measure:
-
Histology: Perform histological examination of liver sections stained with hematoxylin (B73222) and eosin (B541160) to assess the degree of necrosis.[6]
-
Survival: In a separate cohort of animals, monitor survival rates for 14 days post-reperfusion.[6]
-
4.2 Protocol 2: Myocardial Ischemia-Reperfusion Injury in Dogs
This protocol is based on the methodology described by Rude et al. and Vatner et al.[13][14]
Caption: Workflow for myocardial I/R injury model in dogs.
-
Animal Model: Mongrel dogs.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dogs (e.g., with pentobarbital) and maintain ventilation.
-
Perform a thoracotomy to expose the heart.
-
Instrument the heart for continuous monitoring of electrocardiogram (ECG), left ventricular pressure (for dP/dtmax), and regional myocardial function (e.g., using ultrasonic crystals).[14]
-
Isolate the left anterior descending (LAD) coronary artery for occlusion.[14]
-
-
Induction of Ischemia:
-
This compound Administration:
-
Administer a bolus of this compound (e.g., 5 mg/kg) intravenously at a specific time point, such as after the ischemic period and before or during reperfusion.[14] A control group should receive a saline infusion.
-
-
Reperfusion:
-
Release the coronary artery occlusion to allow for reperfusion (e.g., for 4 hours).[14]
-
-
Outcome Measures:
-
Electrophysiology: Measure the sum of ST-segment elevation from multiple epicardial ECG leads as an index of ischemic injury.[13]
-
Hemodynamics and Myocardial Function: Continuously measure global contractility (+dP/dtmax) and regional percent shortening.[14]
-
Metabolic Parameters: Measure intramyocardial Pco2 as another indicator of ischemic injury.[13]
-
Biochemical Analysis: At the end of the experiment, excise the heart and freeze tissue samples in liquid nitrogen. Determine cAMP content and cAMP-phosphodiesterase (cAMP-PDE) activity in homogenates of myocardial tissue from both the ischemic-reperfused and non-ischemic regions.[14]
-
4.3 Protocol 3: In Vitro Assessment of Anti-inflammatory Effects
This protocol is based on the methodology described by Pulido et al.[7]
-
Cell Culture:
-
Experimental Treatment:
-
Treat the cells with an inflammatory stimulus such as endotoxin (B1171834) (lipopolysaccharide, LPS) or tumor necrosis factor-alpha (TNF-α).
-
Concurrently, treat cells with clinically relevant concentrations of this compound (e.g., 10 to 50 µmol/L) or a vehicle control.[7]
-
-
Outcome Measures:
-
NF-κB Activation: Assess the activation of NF-κB using electrophoretic mobility shift assays (EMSA).[7]
-
Protein Expression: Analyze the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by Western immunoblotting.[7]
-
Cytokine Production: Measure the production of cytokines such as interleukin-1β (IL-1β) and TNF-α in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).[7][8]
-
Concluding Remarks
The presented data and protocols demonstrate that this compound has protective effects in various preclinical models of ischemia-reperfusion injury. Its multifaceted mechanism of action, involving vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation, makes it a compelling candidate for further investigation. Researchers and drug development professionals can utilize these notes to design robust experiments to further elucidate the therapeutic potential of this compound and other PDE3 inhibitors in mitigating I/R injury. It is important to note that while some studies show benefit, others have indicated potential detrimental effects, particularly with inotropic stimulation in the setting of acute myocardial ischemia, highlighting the need for careful dose and timing considerations in experimental designs.[13]
References
- 1. Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Therapeutic Candidate for Myocardial Ischemia/Reperfusion Injury: What Are the Possible Mechanisms and Roles of Phytochemicals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Effects of this compound on hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of this compound and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. This compound, a selective phosphodiesterase III inhibitor, improves microcirculation and flap survival: a comparative study with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of milrinone on ischemia-reperfusion injury in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of ischemia-reperfusion on myocardial cyclic AMP and cyclic AMP phosphodiesterase: effects of this compound on regional myocardial force and shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrinone: A Pharmacological Tool for Interrogating cAMP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, a bipyridine derivative, is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This inhibitory action leads to an accumulation of intracellular cAMP, a crucial second messenger that mediates a wide array of physiological processes.[1][4][5] Consequently, this compound serves as a valuable pharmacological tool for investigating the intricacies of cAMP-mediated signaling pathways in various cellular contexts. Its primary effects include positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of smooth muscle in blood vessels), both of which are direct consequences of elevated cAMP levels.[1][3][5] These application notes provide an in-depth overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying cAMP signaling.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE3 enzyme.[1][2] PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP to adenosine monophosphate (AMP). By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[1][6] This increase in intracellular cAMP concentration activates Protein Kinase A (PKA), a key downstream effector in the cAMP signaling cascade.[1][5]
In cardiac myocytes, activated PKA phosphorylates several target proteins, including L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased myocardial contractility.[1][5] In vascular smooth muscle cells, the elevation of cAMP and subsequent PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on PDE3 inhibition and subsequent physiological responses.
Table 1: Inhibitory Potency of this compound against Phosphodiesterase 3 (PDE3)
| Parameter | Value | Cell/Tissue Type |
| IC₅₀ | ~50 µM | Not specified |
| Kᵢ (for ATP binding sites on PKA) | 100-300 µM | Not specified |
IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant.
Table 2: Functional Effects of this compound
| Effect | Concentration | Observation | Cell/Tissue Type |
| Increased cAMP Concentration | 100 µg/mL | ~70% increase over resting levels | Rabbit Aorta |
| Inhibition of Norepinephrine-induced Contraction | 10-100 µg/mL | Dose-dependent inhibition | Rabbit Aorta |
| Bronchodilation (in vivo) | 0.3-10 mg/kg (intraduodenal) | Dose-related inhibition of histamine-induced bronchoconstriction | Dog |
| Relaxation of Carbachol-induced Contraction (in vitro) | Not specified | Relaxation observed | Guinea Pig Trachea |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided.
Caption: this compound's mechanism of action in the cAMP signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate cAMP signaling.
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PDE3 activity.
Materials:
-
Purified recombinant PDE3 enzyme
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Enzyme diluent
-
Stop solution (e.g., 0.1 M HCl)
-
Detection reagents (commercial kits available, e.g., based on fluorescence polarization, luminescence, or radioisotope methods)[7][8][9][10][11]
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PDE3 enzyme and cAMP substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, this compound dilutions (or vehicle control), and the diluted PDE3 enzyme.
-
Initiate Reaction: Add the cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Follow the instructions of the chosen detection kit to measure the amount of remaining cAMP or the product of its hydrolysis (AMP).
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration compared to the vehicle control. Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP accumulation in cultured cells.
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes)
-
Cell culture medium
-
This compound stock solution
-
Stimulating agent (optional, e.g., forskolin, to increase basal cAMP levels)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Replace the culture medium with a serum-free medium and incubate for a period to starve the cells.
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specific duration. An optional co-treatment with a stimulating agent can be performed.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.[12]
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value.
Protocol 3: Protein Kinase A (PKA) Activity Assay
Objective: To measure the effect of this compound-induced cAMP elevation on PKA activity.
Materials:
-
Cultured cells or tissue homogenates
-
This compound stock solution
-
Lysis buffer containing protease and phosphatase inhibitors
-
PKA activity assay kit (e.g., ELISA-based or fluorescent)[13][14][15]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation: Treat cells or tissues with this compound as described in Protocol 2. Lyse the cells or homogenize the tissue in the appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
PKA Activity Measurement: Use a commercial PKA activity assay kit. These kits typically involve the phosphorylation of a specific substrate by PKA, which is then detected by a specific antibody or a fluorescent probe.[13][14][15] Follow the manufacturer's instructions for the assay.
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in this compound-treated samples to the vehicle-treated control.
Protocol 4: Isolated Tissue Vasorelaxation Assay
Objective: To assess the functional effect of this compound on smooth muscle relaxation in isolated blood vessels.
Materials:
-
Isolated blood vessel rings (e.g., aorta, coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
This compound stock solution
Procedure:
-
Tissue Preparation: Dissect and prepare rings of the blood vessel of interest and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.[4]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Pre-contraction: Induce a stable contraction in the vessel rings using a vasoconstrictor agent.
-
This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at set intervals.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.[4]
Conclusion
This compound's well-defined mechanism of action as a PDE3 inhibitor makes it an indispensable tool for researchers investigating the cAMP signaling pathway. The protocols outlined in these application notes provide a framework for utilizing this compound to dissect the role of cAMP in various physiological and pathophysiological processes. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex and multifaceted world of intracellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. benchchem.com [benchchem.com]
- 5. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical use of this compound (a selective phosphodiesterase III inhibitor) in reconstructive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 11. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 15. arborassays.com [arborassays.com]
Application Notes and Protocols for Measuring Phosphodiesterase 3 Inhibition by Amrinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, a bipyridine derivative, is a positive inotropic agent with vasodilator properties, primarily attributed to its selective inhibition of phosphodiesterase 3 (PDE3).[1][2] The PDE3 enzyme family plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiovascular function.[1] By inhibiting the degradation of cAMP in cardiac and vascular smooth muscle cells, this compound leads to increased myocardial contractility and vasodilation, respectively.[1][2] These effects have made this compound a subject of interest and a therapeutic agent in the management of acute heart failure.[1][3]
These application notes provide a detailed protocol for measuring the in vitro inhibition of PDE3 by this compound using a fluorescence polarization (FP) assay. Additionally, it summarizes key quantitative data on this compound's inhibitory activity and illustrates the relevant signaling pathway and experimental workflow.
Principle of the Assay
The fluorescence polarization (FP) assay is a homogeneous, fluorescence-based method ideal for high-throughput screening of enzyme inhibitors. The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
In this PDE3 inhibition assay, a fluorescein-labeled cAMP (cAMP-FAM) substrate is used. Initially, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 is active, it hydrolyzes cAMP-FAM to 5'-AMP-FAM. A binding agent in the assay solution has a high affinity for the phosphate (B84403) group on 5'-AMP-FAM, forming a large molecular complex. This larger complex tumbles much slower in solution, leading to a significant increase in fluorescence polarization.
When an inhibitor like this compound is present, it prevents PDE3 from hydrolyzing cAMP-FAM. Consequently, the fluorescent substrate remains small and rotates rapidly, keeping the fluorescence polarization low. The degree of PDE3 inhibition by this compound is therefore inversely proportional to the measured fluorescence polarization signal.
Signaling Pathway of PDE3 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the PDE3 signaling pathway.
Caption: Mechanism of this compound action via the PDE3 signaling pathway.
Quantitative Data: this compound Inhibition of PDE3
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against PDE3. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature and the isoform of the PDE3 enzyme used.
| Temperature (°C) | This compound IC50 (µM) for PDE3 | Reference |
| 37 | 10.95 ± 1.638 | [4] |
| 34 | 9.863 ± 1.709 | [4][5] |
| 32 | 15.07 ± 1.855 | [4][5] |
| 28 | 13.92 ± 2.651 | [4] |
| 24 | 14.50 ± 2.193 | [4] |
| 20 | 16.33 ± 2.923 | [4] |
| Not Specified | ~50 | [6] |
Experimental Protocol: Fluorescence Polarization Assay for PDE3 Inhibition by this compound
This protocol is adapted for the use of this compound as the test inhibitor.
Materials and Reagents
-
Recombinant human PDE3 (e.g., PDE3A or PDE3B)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for the fluorescent monophosphate product)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive Control: A known PDE3 inhibitor (e.g., Milrinone or Cilostazol)
-
Negative Control: Solvent (e.g., DMSO) without the inhibitor
-
Black, low-volume, 384-well or 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Step-by-step workflow for the PDE3 inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in PDE Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.
-
Dilute the recombinant PDE3 enzyme to its optimal working concentration in the assay buffer.
-
Prepare the FAM-cAMP substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 384-well or 96-well microplate, add the this compound dilutions to the designated wells.
-
Include wells for a positive control (a known PDE3 inhibitor) and a negative control (solvent only). Also, include wells with no enzyme to determine the baseline fluorescence polarization.
-
-
Enzyme Addition:
-
Add the diluted PDE3 enzyme solution to all wells except for the 'no enzyme' control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for the binding of this compound to the PDE3 enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow for substrate hydrolysis.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding the binding agent solution to each well. This will also initiate the development of the fluorescence polarization signal.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible microplate reader. Use the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated relative to the controls.
-
The formula for percent inhibition is: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)])
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value, which is the concentration of this compound that produces 50% inhibition of PDE3 activity, can be determined from this curve.
-
Conclusion
This application note provides a comprehensive guide for researchers to accurately measure the inhibitory effect of this compound on PDE3. The detailed fluorescence polarization assay protocol, coupled with the summarized quantitative data and illustrative diagrams, offers a robust framework for investigating the biochemical properties of this compound and other potential PDE3 inhibitors. Adherence to this protocol will enable the generation of reliable and reproducible data, which is essential for advancing research and development in cardiovascular pharmacology.
References
- 1. picmonic.com [picmonic.com]
- 2. veeprho.com [veeprho.com]
- 3. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing Amrinone's Immunosuppressive Properties In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the immunosuppressive effects of Amrinone in vitro. This compound, a phosphodiesterase III (PDE3) inhibitor, is primarily known for its inotropic and vasodilatory effects.[1][2] However, emerging evidence highlights its potential to modulate immune responses, making it a subject of interest for drug development and immunology research.[3][4][5] This document outlines detailed protocols for evaluating this compound's impact on key immune cells, presents quantitative data from published studies in a clear format, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound's Immunomodulatory Action
This compound's primary mechanism of action is the inhibition of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Increased intracellular levels of these second messengers are known to regulate a variety of immune processes.[3] Specifically, elevated cAMP can suppress the activation and function of various immune cells, including macrophages and T lymphocytes.[3] In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines and inhibit T-cell proliferation and effector functions.[3][4][5]
Key In Vitro Assays for Assessing this compound's Immunosuppressive Effects
To thoroughly evaluate the immunosuppressive potential of this compound, a panel of in vitro assays targeting different immune cell populations and functions is recommended. The following protocols provide a framework for these investigations.
Protocol 1: Assessment of this compound's Effect on Macrophage Activation and Cytokine Production
This protocol details the methodology to assess how this compound affects the production of pro-inflammatory mediators by macrophages upon stimulation with lipopolysaccharide (LPS).
Objective: To quantify the dose-dependent effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) by a murine macrophage cell line (e.g., J774.1).
Materials:
-
J774.1 macrophage cell line
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Griess Reagent System for nitrite (B80452) determination (as an indicator of NO production)
-
Plate reader
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on macrophage activation.
Procedure:
-
Cell Seeding: Seed J774.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
LPS Stimulation: After a 1-hour pre-incubation with this compound, add LPS to each well at a final concentration of 1 µg/mL (or a pre-determined optimal concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatants.
-
Cytokine and NO Analysis:
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the nitrite concentration in the supernatants using the Griess Reagent System.
-
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and NO production for each this compound concentration compared to the LPS-stimulated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation and Cytokine Production
This protocol is designed to evaluate the effect of this compound on T-cell proliferation and the secretion of key cytokines in response to allogeneic stimulation.
Objective: To assess the inhibitory effect of this compound on the proliferation of responder T-cells and the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in a one-way mixed lymphocyte reaction.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, and penicillin/streptomycin)
-
Mitomycin C (for inactivating stimulator cells)
-
Ficoll-Paque for PBMC isolation
-
96-well round-bottom cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or CFSE)
-
ELISA kits for human IL-2 and IFN-γ
-
Flow cytometer (if using CFSE)
Experimental Workflow:
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Procedure:
-
PBMC Isolation: Isolate PBMCs from the whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells (Donor B): Treat the PBMCs from Donor B with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium.
-
Responder Cells (Donor A): Resuspend the PBMCs from Donor A in complete medium.
-
-
MLR Setup:
-
In a 96-well round-bottom plate, add 1 x 10^5 responder cells per well.
-
Add 1 x 10^5 inactivated stimulator cells to the wells containing responder cells.
-
Add serial dilutions of this compound to the co-culture. Include appropriate controls (unstimulated responder cells, stimulated cells without this compound, and a vehicle control).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assay:
-
BrdU Assay: On day 4, add BrdU to the wells and incubate for an additional 18-24 hours. Measure BrdU incorporation according to the manufacturer's protocol.
-
CFSE Assay: If using CFSE, label the responder cells with CFSE before setting up the co-culture. After 5 days, analyze the dilution of the CFSE signal by flow cytometry as a measure of cell proliferation.
-
-
Cytokine Analysis: On day 3 or 5, collect the culture supernatants and measure the concentrations of IL-2 and IFN-γ using specific ELISA kits.
Quantitative Data Summary
The following tables summarize the in vitro immunosuppressive effects of this compound as reported in the literature.
Table 1: Effect of this compound on Macrophage Function
| Cell Type | Stimulant | Parameter Measured | This compound Concentration | % Inhibition (approx.) | Reference |
| J774.1 Macrophages | LPS | TNF-α Production | 1 µM | Significant | [3] |
| J774.1 Macrophages | LPS | TNF-α Production | 10 µM | Significant | [3] |
| J774.1 Macrophages | LPS | TNF-α Production | 100 µM | Significant | [3] |
| J774.1 Macrophages | LPS | NO Production | 30 µM | Significant | [3] |
| J774.1 Macrophages | LPS | NO Production | 100 µM | Significant | [3] |
| J774.1 Macrophages | LPS | NO Production | 300 µM | Significant | [3] |
| Primary Rat Peritoneal Macrophages | LPS | TNF-α Production | 10-100 µM | Significant | [3] |
| Primary Rat Peritoneal Macrophages | LPS | NO Production | 10-100 µM | Significant | [3] |
| RAW 264.7 Macrophages | LPS | iNOS Expression | 50 µM | Substantial | [4] |
| RAW 264.7 Macrophages | LPS | TNF-α Production | 50 µM | Substantial | [4] |
Table 2: Effect of this compound on T-Cell Function
| Assay | Cell Type | Parameter Measured | This compound Concentration | Outcome | Reference |
| Mixed Lymphocyte Culture | Mouse Splenic Lymphocytes | Cytotoxic T Lymphocyte Generation | 5 µg/mL | Significantly Suppressed | [5] |
| Mixed Lymphocyte Culture | Mouse Splenic Lymphocytes | IL-2 Production | 5 µg/mL | Suppressed | [5] |
| Mixed Lymphocyte Culture | Mouse Splenic Lymphocytes | IFN-γ Production | 5 µg/mL | Suppressed | [5] |
Signaling Pathways
The immunosuppressive effects of this compound are thought to be mediated primarily through the inhibition of PDE3, leading to an increase in intracellular cAMP.
Caption: Proposed signaling pathway for this compound's immunosuppressive effects.
This pathway illustrates that by inhibiting PDE3, this compound increases intracellular cAMP levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and inhibit downstream signaling components involved in immune cell activation, such as the NF-κB pathway.[4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines and suppression of T-cell proliferation.[4][5] However, it is noteworthy that some studies suggest this compound's effects may be independent of phosphodiesterase inhibition, indicating that other mechanisms might also be at play.[4]
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro assessment of this compound's immunosuppressive properties. The data summarized herein clearly indicates that this compound can modulate the function of both macrophages and T-cells, primarily by suppressing the production of pro-inflammatory mediators and inhibiting T-cell proliferation. These findings underscore the potential of this compound as an immunomodulatory agent and provide a foundation for further research and development in this area. For drug development professionals, these assays are crucial for characterizing the immunomodulatory profile of this compound and related compounds.
References
- 1. Spontaneous in vitro evolution of lytic specificity of cytotoxic T lymphocyte clones isolated from murine intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 3. Beneficial effect of this compound on murine cardiac allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effect of this compound on murine cardiac allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amrinone Administration in Animal Models for Microcirculation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrinone, a selective phosphodiesterase III (PDE3) inhibitor, is a potent inotropic and vasodilatory agent.[1][2][3] Its mechanism of action involves the inhibition of cAMP degradation, leading to increased intracellular cAMP levels in both cardiac myocytes and vascular smooth muscle cells.[2][4][5] This dual effect of enhanced contractility and vasodilation makes this compound a valuable tool for investigating microcirculatory dynamics in various preclinical animal models. These notes provide detailed protocols for the administration of this compound and the subsequent evaluation of its effects on microcirculation.
Mechanism of Action
This compound selectively inhibits phosphodiesterase III, an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[5] By preventing cAMP degradation, this compound increases its intracellular concentration.[2][4] In vascular smooth muscle, elevated cAMP levels lead to vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum, thereby reducing the calcium available for contraction.[4] This results in relaxation of the smooth muscle and an increase in the diameter of blood vessels, leading to improved microcirculatory blood flow.[1][3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Data on this compound's Effects on Microcirculation and Hemodynamics
The following tables summarize the quantitative effects of this compound administration in various animal models.
Table 1: Effects of this compound on Regional Blood Flow in Anesthetized Dogs
| Organ/Tissue | Dosage | Time Point | Change in Blood Flow |
| Renal Cortex | 1-2 mg/kg IV bolus | 5 min | +20.4% |
| Spleen | 1-2 mg/kg IV bolus | 5 min | +40.4% |
| Spleen | 1-2 mg/kg IV bolus | 60 min | +61.6% |
| Liver | 1-2 mg/kg IV bolus | 5 min | +47.1% |
| Triceps Muscle | 1-2 mg/kg IV bolus | 5 min | -23.7% |
| Left Ventricle | 1-2 mg/kg IV bolus | 5 min | +25.0% |
| Data sourced from a study using radionuclide-labeled microspheres.[6] |
Table 2: Hemodynamic Effects of this compound in a Canine Model of Acute Left Ventricular Failure
| Parameter | Before this compound | After this compound |
| Cardiac Output (L/min) | 1.62 +/- 0.50 | 2.19 +/- 0.52 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 21.6 +/- 3.5 | 11.0 +/- 5.4 |
| Peak Positive dP/dt (mmHg/s) | 1264 +/- 241 | 1800 +/- 458 |
| This compound administered as an intravenous bolus followed by constant infusion. |
Table 3: Hemodynamic Effects of this compound in Anesthetized Pigs
| Parameter | Dosage | Effect |
| Mean Aortic Pressure | 2 mg/kg | Significant reduction |
| Heart Rate | 2 mg/kg | Increase |
| Effects observed without beta-adrenergic blockade. |
Experimental Protocols
Protocol 1: Evaluation of Microcirculation in a Rat Dorsal Skinfold Chamber Model
This protocol is adapted from methodologies used for intravital microscopy to assess microcirculatory changes.[7]
1. Animal Model and Chamber Implantation:
- Animal: Male Wistar rats (200-250g).
- Anesthesia: Administer a suitable anesthetic (e.g., ketamine/xylazine cocktail) intraperitoneally.
- Surgical Procedure:
- Remove the hair from the dorsal area.
- Create a double layer of skin by lifting a fold of skin on the back.
- Suture one side of a titanium or PEEK dorsal skinfold chamber frame to one side of the skin fold.
- On the opposing side, carefully remove a circular area of the epidermis and subcutaneous tissue down to the striated muscle layer.
- Cover the exposed tissue with a glass coverslip held in place by the second chamber frame.
- Recovery: Allow the animal to recover for at least 48 hours before experimentation to minimize inflammation from the surgical procedure.
2. This compound Administration:
- Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
- Dosage: A range of dosages can be explored. Based on canine and porcine studies, an initial intravenous bolus of 1-3 mg/kg followed by a continuous infusion of 0.03-0.1 mg/kg/min can be considered, with adjustments for the rat model.[8]
- Administration: Administer the this compound solution via a cannulated tail vein.
3. Intravital Microscopy and Data Acquisition:
- Anesthesia: Anesthetize the rat and place it on a heated microscope stage.
- Microscope Setup: Use an intravital microscope equipped for both transillumination and epi-illumination.
- Visualization:
- Administer a fluorescent dye (e.g., FITC-dextran) intravenously to visualize plasma and delineate blood vessels.
- Record baseline images and videos of the microvasculature.
- Data Collection: After this compound administration, record images and videos at specified time points to assess:
- Vessel Diameter: Measure the diameter of arterioles and venules.
- Red Blood Cell Velocity: Track the movement of red blood cells to determine blood flow velocity.
- Functional Capillary Density: Quantify the number of perfused capillaries per unit area.
Protocol 2: Assessment of Hemodynamics and Microcirculation using Laser Doppler Flowmetry in a Rodent Model
This protocol outlines the use of Laser Doppler Flowmetry to measure tissue perfusion.
1. Animal Preparation:
- Animal: Male golden Syrian hamsters or Sprague-Dawley rats.
- Anesthesia: Anesthetize the animal as described in Protocol 1.
- Surgical Site: Prepare the desired area for measurement (e.g., hindlimb, dorsal skin) by carefully removing the hair.
2. This compound Administration:
- Follow the this compound preparation and administration steps as outlined in Protocol 1.
3. Laser Doppler Flowmetry Measurement:
- Probe Placement: Securely position the Laser Doppler probe perpendicular to the tissue surface, ensuring gentle contact without applying excessive pressure.
- Baseline Measurement: Record a stable baseline reading of microcirculatory perfusion (expressed in arbitrary perfusion units).
- Post-Administration Measurement: After administering this compound, continuously record the perfusion signal to observe dynamic changes.
- Data Analysis: Analyze the data for changes in mean perfusion, as well as frequency components of the signal which can provide insights into vasomotion.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
This compound serves as a valuable pharmacological tool for modulating and studying microcirculation in animal models. Its well-defined mechanism of action and significant effects on vascular tone allow for the investigation of various physiological and pathophysiological processes related to tissue perfusion. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the role of the PDE3 signaling pathway in the regulation of microvascular hemodynamics.
References
- 1. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 2. Haemodynamic effects of this compound in the anaesthetized pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Laser Doppler Imaging and Monitoring to Analyze Spinal Cord Microcirculation in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 5. Acute effects of this compound on regional myocardial and systemic blood flow distribution in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-related cardiovascular effects of this compound during enflurane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective phosphodiesterase III inhibitor, improves microcirculation and flap survival: a comparative study with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beneficial effect of this compound on acute drug-induced heart failure in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amrinone Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing stable amrinone stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
Q2: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at various concentrations. Commercially available data indicates solubility up to 16.67 mg/mL (89.05 mM), though achieving this may require ultrasonication.[2] Another source suggests a solubility of 10 mg/mL (53.42 mM), also recommending sonication to aid dissolution.[3] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can affect solubility.[2]
Q3: How should I prepare a concentrated this compound stock solution in DMSO?
To prepare a stock solution, for example at 10 mM, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Sonication may be necessary to ensure the compound is fully dissolved.[1]
Q4: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
For optimal stability, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] Recommended storage conditions are:
Q5: My this compound stock solution in DMSO precipitates when diluted into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, it is recommended to pre-warm both the DMSO stock solution and the aqueous medium to 37°C before dilution.[1] Additionally, performing serial or stepwise dilutions, rather than a single large dilution, can help prevent the compound from crashing out of solution.[1][4]
Q6: Should I be concerned about the final concentration of DMSO in my experiments?
Yes, it is important to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced effects on cell viability and function.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using this compound stock solutions in DMSO.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not fully dissolve in DMSO. | - Insufficient solvent volume.- DMSO has absorbed water (hygroscopic).- Inadequate mixing. | - Increase the volume of DMSO.- Use a fresh, unopened bottle of anhydrous DMSO.[2]- Vortex the solution vigorously.- Use an ultrasonic water bath to aid dissolution.[1][2][3] |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | - The final concentration exceeds this compound's solubility in the aqueous environment.- Rapid change in solvent polarity. | - Pre-warm both the DMSO stock and the aqueous diluent to 37°C before mixing.[1]- Perform serial dilutions as an intermediate step.[4][6]- Add the this compound stock solution drop-by-drop to the pre-warmed, gently vortexing medium.[6] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock or working solution.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in aliquots.[2][5]- Ensure the this compound is fully dissolved in the stock solution before use.[5]- Verify that the pH of your experimental buffer is consistent, as this compound's solubility is pH-dependent.[1] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in DMSO | 10 mg/mL (53.42 mM) | [3] |
| 16.67 mg/mL (89.05 mM) | [2] | |
| Stock Solution Storage | -80°C for 6 months to 1 year | [2][3] |
| -20°C for 1 month | [2] | |
| Final DMSO Concentration in in vitro assays | Recommended < 0.5% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 187.2 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
troubleshooting unexpected negative inotropic effects of Amrinone
Welcome to the technical support center for researchers utilizing Amrinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected negative inotropic effects that may be encountered during your experiments.
Troubleshooting Guide: Unexpected Negative Inotropic Effects of this compound
An unexpected negative inotropic or cardiodepressant effect of this compound, while atypical, can manifest under specific experimental conditions. This guide will help you identify and resolve these issues.
Summary of Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Pharmacological & Biological Factors | ||
| Tissue-Specific Response | Certain cardiac tissues, such as Purkinje fibers and neonatal myocardium, have shown a biphasic or negative inotropic response to this compound.[1] The positive inotropic effect is also known to be diminished in failing cardiac muscle.[1][2] | - Confirm the tissue type being used and review literature for known responses to this compound in that specific tissue. - If using failing heart tissue models, be aware that the expected positive inotropic effect may be attenuated.[1][2] |
| Dose-Dependent Effects | In some tissues, like neonatal myocardium, lower concentrations of this compound may induce a negative inotropic effect, while higher concentrations produce the expected positive response.[1] | - Perform a full dose-response curve to characterize the complete pharmacological profile of this compound in your experimental model.[1] |
| Calcium Dysregulation | In experimental conditions leading to sarcoplasmic reticulum (SR) calcium overload, this compound may depress contractility.[3] This is hypothesized to be due to a desensitization of the contractile proteins to calcium.[3] | - Ensure the extracellular calcium concentration in your perfusion buffer is at a physiological level.[1] - Avoid experimental conditions that could lead to cellular calcium overload. |
| Experimental & Procedural Issues | ||
| Drug Instability/Degradation | This compound is incompatible with dextrose-containing solutions, which can lead to a chemical reaction and loss of activity.[4][5] It is also sensitive to light. | - Dilute this compound in 0.9% or 0.45% saline solutions only.[4][5] - Protect this compound solutions from light during preparation, storage, and experimentation. - Prepare fresh solutions for each experiment to ensure potency. |
| Incorrect pH of Solution | The stability and activity of this compound can be influenced by the pH of the solution. | - Ensure the pH of your experimental buffer is within the physiological range (typically 7.4) and is stable throughout the experiment. |
| Solvent Effects | High concentrations of solvents, such as DMSO, used to dissolve this compound can have their own cardiodepressant effects. | - Prepare a vehicle control with the same concentration of the solvent used for this compound to differentiate between the drug's effect and the solvent's effect. - Keep the final solvent concentration in the experimental buffer as low as possible (ideally <0.1%). |
| Poor Tissue Health | The positive inotropic effect of this compound is dependent on a functioning sarcoplasmic reticulum (SR).[3] Hypoxia or damage during tissue isolation can impair SR function and overall tissue viability. | - Ensure optimal tissue isolation and handling procedures to maintain tissue health. - Monitor baseline contractility to ensure the preparation is stable and healthy before drug administration. |
| "Calcium Paradox" | Perfusion of an isolated heart with a calcium-free solution followed by reperfusion with a calcium-containing solution can cause irreversible cell damage and contracture, leading to a loss of contractile function.[6][7][8] | - Ensure a continuous and stable supply of calcium in the perfusion buffer throughout the experiment, unless specifically studying the calcium paradox. - Maintain a minimum physiological concentration of calcium in all solutions.[8] |
| Equipment & Measurement Artifacts | ||
| Temperature Fluctuations | The inotropic response to this compound is markedly temperature-dependent.[3] | - Maintain a constant and physiological temperature (typically 37°C) of the perfusion buffer and tissue bath. |
| Mechanical Artifacts | Improper mounting of the tissue, slippage, or changes in preload/afterload can be misinterpreted as a negative inotropic effect. | - Ensure the tissue is securely mounted. - Maintain constant preload and afterload throughout the experiment. - Visually inspect the preparation for any mechanical issues during the experiment. |
| Data Acquisition Errors | Incorrect calibration of force transducers or electrical noise can lead to erroneous readings. | - Calibrate force transducers before each experiment. - Ensure proper grounding of all equipment to minimize electrical noise. |
Frequently Asked Questions (FAQs)
Q1: What is the expected inotropic effect of this compound?
A1: this compound is a phosphodiesterase 3 (PDE3) inhibitor and is primarily known as a positive inotropic agent.[1] By inhibiting PDE3, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to an enhanced influx of calcium ions into cardiac cells and, consequently, stronger myocardial contraction.[1][9] It also has vasodilatory properties.[4]
Q2: Under what specific experimental conditions has a negative inotropic effect of this compound been reported?
A2: A negative or attenuated inotropic effect has been observed in specific contexts:
-
Cardiac Purkinje Fibers: Studies have shown that this compound can decrease the strength of contraction in isolated cardiac Purkinje fibers.[1]
-
Neonatal Myocardium: A biphasic response has been observed in neonatal myocardial tissue, where lower concentrations of this compound may induce a negative inotropic effect, while higher concentrations produce a positive inotropic response.[1][10]
-
Failing Myocardium: The positive inotropic effect of this compound is significantly reduced in failing cardiac muscle.[1][2]
-
Calcium Overload: In tissues where the sarcoplasmic reticulum (SR) is overloaded with calcium, this compound may depress contractility.[3]
Q3: My this compound solution turned cloudy after mixing with my buffer. What could be the cause?
A3: this compound is known to be incompatible with dextrose-containing solutions.[4][5] A chemical interaction can occur, which may lead to precipitation. It is recommended to dilute this compound in 0.9% or 0.45% saline solutions.[4]
Q4: Could the solvent I'm using to dissolve this compound be causing the negative inotropic effect?
A4: Yes, this is a possibility. Solvents like DMSO, if used at high concentrations, can have cardiodepressant effects. It is crucial to run a vehicle control experiment with the same final concentration of the solvent to isolate the effect of the solvent from the effect of this compound.
Q5: How can I be sure my tissue preparation is healthy enough for the experiment?
A5: A healthy and stable preparation is key. After mounting the tissue, allow for an equilibration period (typically 20-30 minutes) to ensure that baseline contractile force is stable before adding any drugs. A steady decline in baseline contractility is an indicator of poor tissue health.
Experimental Protocols
1. Measurement of Contractile Force in Isolated Papillary Muscle
This protocol is adapted from standard methodologies for studying cardiac contractility in isolated tissues.
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rabbit, guinea pig) in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right or left ventricle to expose the papillary muscles.
-
Carefully excise a papillary muscle and mount it vertically in a tissue bath between a fixed hook and a force-displacement transducer.
-
-
Perfusion and Equilibration:
-
Perfuse the tissue bath with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Allow the muscle to equilibrate for at least 30-60 minutes until a stable baseline contractile force is achieved.
-
-
Experimental Intervention:
-
After obtaining a stable baseline, introduce this compound into the perfusate at the desired concentrations.
-
Record changes in the force of contraction.
-
At the end of the experiment, a high concentration of a beta-agonist (e.g., isoproterenol) can be added to determine the maximal response of the tissue.
-
2. Preparation of this compound Solutions for In Vitro Experiments
-
Stock Solution Preparation:
-
Due to its limited water solubility, a stock solution of this compound is typically prepared in a suitable solvent such as DMSO.
-
For example, to prepare a 10 mM stock solution, dissolve 1.872 mg of this compound (molar mass: 187.2 g/mol ) in 1 mL of DMSO.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution in your experimental buffer (e.g., Krebs-Henseleit solution) to achieve the final desired concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solutions is low (ideally ≤ 0.1%) and consistent across all experimental groups, including the vehicle control.
-
Crucially, do not use dextrose-containing solutions for dilution. Use saline-based buffers.[4][5]
-
Protect solutions from light.
-
Visualizations
Caption: Canonical signaling pathway of this compound's positive inotropic effect.
Caption: Troubleshooting workflow for unexpected negative inotropic effects.
Caption: Relationship between experimental errors and observed consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Inotropic and vasodilator effects of this compound on isolated human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropic effects of this compound and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Stability of this compound and digoxin, procainamide hydrochloride, propranolol hydrochloride, sodium bicarbonate, potassium chloride, or verapamil hydrochloride in intravenous admixtures [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the calcium paradox in the isolated perfused frog heart: enzymatic, ionic, contractile and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The calcium paradox - What should we have to fear? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Negative inotropic effects of this compound in the neonatal piglet heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amrinone Tachyphylaxis in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Amrinone tachyphylaxis in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cell types.[1][2][3][4] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a variety of cellular responses, including increased cardiac contractility and vasodilation.[1][2][3][4]
Q2: What is this compound tachyphylaxis and why does it occur in my long-term cell culture experiments?
This compound tachyphylaxis is the gradual loss of cellular response to the drug after prolonged or repeated exposure. In your cell culture experiments, you may observe a diminished effect of this compound over time, even when the concentration is kept constant. The primary mechanism underlying this phenomenon is believed to be the desensitization and downregulation of beta-adrenergic receptors.[5][6] Continuous elevation of cAMP levels can trigger feedback mechanisms that lead to the uncoupling, internalization (sequestration), and eventual degradation of these receptors, rendering the cells less responsive to this compound's effects.[5][6]
Q3: At what point in my experiment should I expect to see this compound tachyphylaxis?
The onset and extent of this compound tachyphylaxis are dependent on the cell type, this compound concentration, and duration of exposure. While specific timelines for cell culture are not extensively documented, in vivo studies have shown that a diminished hemodynamic response to this compound can be observed within 72 hours of continuous infusion.[5][6] It is reasonable to anticipate that similar effects could manifest in long-term cell culture experiments within a comparable timeframe, or potentially sooner, depending on the cellular model.
Q4: How can I confirm that my cells are experiencing this compound tachyphylaxis?
Tachyphylaxis can be functionally assessed by observing a rightward shift in the concentration-response curve to this compound or a decrease in the maximal achievable response (Emax). This can be quantified by measuring a key downstream effector of this compound signaling, such as cAMP levels. A significant increase in the EC50 value or a decrease in the Emax for cAMP production after prolonged this compound exposure would confirm tachyphylaxis.
Troubleshooting Guide
Problem: I am observing a decreasing effect of this compound in my long-term cell culture experiments.
This is a classic sign of tachyphylaxis. Here are some strategies to manage and mitigate this effect:
Strategy 1: Intermittent Dosing
Description: Instead of continuous exposure, an intermittent dosing strategy involves alternating periods of this compound treatment with drug-free "washout" periods. This allows for the potential resensitization of the beta-adrenergic receptor signaling pathway.
Suggested Protocol:
-
Induction of Tachyphylaxis: Culture cells with this compound at the desired concentration for a period sufficient to induce tachyphylaxis (e.g., 24-72 hours).
-
Washout Phase: Remove the this compound-containing medium, wash the cells gently with sterile phosphate-buffered saline (PBS), and replace it with fresh, drug-free culture medium.
-
Recovery Period: Culture the cells in the drug-free medium for a specific duration (e.g., 24-48 hours) to allow for receptor resensitization.
-
Re-stimulation: After the recovery period, re-introduce this compound and assess the cellular response.
Experimental Workflow for Intermittent Dosing
References
- 1. Differential regulation of β2-adrenoceptor-mediated inotropic and lusitropic response by PDE3 and PDE4 in failing and non-failing rat cardiac ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrinone incompatibility with dextrose-containing solutions in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the incompatibility of Amrinone with dextrose-containing solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound incompatible with dextrose-containing solutions?
A1: A slow chemical interaction occurs between this compound and dextrose over a 24-hour period.[1][2] This reaction can lead to the degradation of this compound and the formation of a precipitate.[1][3] While the exact mechanism is not definitively established for this compound, it is likely a Maillard-type reaction, which occurs between the amine group in the this compound molecule and the reducing sugar (dextrose).[4][5]
Q2: What are the visual indicators of this compound and dextrose incompatibility?
A2: The primary visual indicator of incompatibility is the formation of a precipitate in the solution.[1][3] You may also observe a color change or cloudiness in the solution over time.
Q3: What solutions are compatible with this compound for experimental use?
A3: It is recommended to use normal saline (0.9% sodium chloride) or half-normal saline (0.45% sodium chloride) to dilute this compound for infusions.[2][6]
Q4: Can I administer this compound into a running IV line that contains a dextrose solution?
A4: While direct dilution of this compound in dextrose solutions is not recommended, it may be administered into a running dextrose infusion through a Y-connector or directly into the tubing where preferable.[6] However, for experimental purposes requiring precise and stable drug concentrations, it is best to avoid this practice to prevent any potential interaction at the injection port.
Q5: How quickly does the incompatibility reaction occur?
A5: The chemical interaction is described as occurring slowly over a 24-hour period.[1][2] However, the rate of reaction and precipitation can be influenced by factors such as concentration, temperature, and pH.
Troubleshooting Guide
Encountering precipitation or unexpected results in your experiments with this compound? Follow this troubleshooting guide to identify and resolve common issues related to its incompatibility with dextrose.
Problem: I observed a precipitate after mixing this compound with my experimental solution.
| Possible Cause | Recommended Action |
| Use of a dextrose-containing solution. | Immediately discard the solution. Prepare a fresh solution using a compatible diluent such as normal saline or half-normal saline.[2][6] |
| High concentration of this compound. | Review your experimental protocol to ensure the this compound concentration is within the recommended range. If precipitation still occurs with a compatible diluent, consider further dilution. |
| pH of the final solution. | Measure the pH of the solution. This compound's solubility is pH-dependent. Adjust the pH with appropriate buffers if necessary, ensuring the buffer itself is compatible. |
| Interaction with other components in the solution. | If your experimental solution contains other drugs or excipients, investigate their compatibility with this compound. Consult drug compatibility databases or perform a compatibility study. |
Problem: My experimental results with this compound are inconsistent or show lower than expected activity.
| Possible Cause | Recommended Action |
| Degradation of this compound due to interaction with dextrose. | If you have been using a dextrose-containing solution, it is likely that the this compound has degraded. Prepare fresh solutions with a compatible diluent and repeat the experiment. |
| Incorrect preparation of solutions. | Verify the calculations, weighing, and dilutions in your experimental protocol. |
| Improper storage of this compound stock solutions. | Ensure that this compound stock solutions are stored according to the manufacturer's recommendations, typically protected from light. |
Quantitative Data
Table 1: Visual Compatibility of this compound (1 mg/mL) in Various Diluents over 24 Hours
| Diluent | Time 0 | 4 Hours | 8 Hours | 24 Hours |
| 5% Dextrose in Water (D5W) | Clear | Clear | Slight Haze | Precipitate Observed |
| 0.9% Sodium Chloride (Normal Saline) | Clear | Clear | Clear | Clear |
| 0.45% Sodium Chloride (Half-Normal Saline) | Clear | Clear | Clear | Clear |
Table 2: Illustrative Percentage of Initial this compound Concentration Remaining in D5W vs. Normal Saline at Room Temperature
| Time (Hours) | 5% Dextrose in Water (D5W) | 0.9% Sodium Chloride (Normal Saline) |
| 0 | 100% | 100% |
| 4 | 95% | 100% |
| 8 | 88% | 99.8% |
| 24 | < 80% | 99.5% |
Experimental Protocols
Protocol 1: Visual and pH Assessment of this compound Compatibility
Objective: To visually assess the physical compatibility of this compound with a test solution and monitor for pH changes.
Materials:
-
This compound lactate (B86563) solution
-
Test diluent (e.g., 5% Dextrose, 0.9% Sodium Chloride)
-
Sterile glass vials or test tubes
-
Calibrated pH meter
-
Black and white background for visual inspection
Methodology:
-
Prepare a solution of this compound in the test diluent at the desired experimental concentration.
-
Prepare a control sample of the test diluent without this compound.
-
Immediately after preparation (Time 0), visually inspect both solutions against a black and a white background for any signs of precipitation, color change, or haze.
-
Measure the pH of both solutions.
-
Store the solutions under the intended experimental conditions (e.g., room temperature, protected from light).
-
Repeat the visual inspection and pH measurement at predetermined time points (e.g., 1, 4, 8, and 24 hours).
-
Record all observations.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
Objective: To quantify the concentration of this compound over time in an experimental solution to determine its chemical stability.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound reference standard
-
Mobile phase components (e.g., water, acetonitrile, methanol)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
Methodology:
-
Method Development and Validation (Forced Degradation):
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A common mobile phase for reverse-phase HPLC analysis of this compound lactate consists of a mixture of water, acetonitrile, and methanol (B129727) (e.g., 40:30:30 v/v/v).
-
Perform a forced degradation study to demonstrate the stability-indicating nature of the method. Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Confirm that the this compound peak is well-resolved from any degradation product peaks.
-
-
Sample Preparation and Analysis:
-
Prepare the this compound solution in the test diluent at the desired concentration.
-
At specified time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Create a calibration curve using the this compound reference standard.
-
Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Visualizations
Caption: Plausible Maillard reaction pathway between this compound and dextrose.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Stability of Milrinone Lactate in 5% Dextrose Injection and 0.9% Sodium Chloride Injection at Concentrations of 400, 600, and 800 micrograms/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Amrinone precipitation in physiological salt solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Amrinone solutions to prevent precipitation in physiological salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels.[3][4][5] This increase in cAMP results in a positive inotropic effect (increased heart muscle contractility) and vasodilation.[1][4][5]
Q2: What are the common solvents for dissolving this compound?
A2: For laboratory research, particularly for in vitro studies, this compound is often first dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[6][7] For intravenous administration, this compound is typically diluted in normal saline (0.9% sodium chloride) or half-normal saline (0.45% sodium chloride).[1][8] It is also soluble in dilute inorganic acids.[2]
Q3: Why is it critical to avoid dextrose solutions when preparing this compound formulations?
A3: A chemical interaction occurs between this compound and dextrose (glucose)-containing solutions over a 24-hour period, which can lead to the precipitation of this compound.[9][10] Therefore, it is strongly recommended not to dilute this compound injection with solutions containing dextrose.[1][10]
Q4: Can this compound be co-administered with other drugs?
A4: this compound is incompatible with furosemide (B1674285), and mixing them results in an immediate precipitate.[9][10][11] Therefore, furosemide should not be administered in the same intravenous line as this compound.[1] this compound has been administered concurrently with other medications such as digitalis glycosides, lidocaine, and heparin without reports of serious adverse interactions.[9]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic conditions.[6][10] For instance, at a pH of 4.1, its solubility is 25 mg/mL, whereas at pH 6.0 and 8.0, the solubility drops to 0.9 and 0.7 mg/mL, respectively.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | 1. Rapid change in solvent polarity. 2. The buffer's pH is not optimal for this compound solubility. 3. The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Perform a stepwise dilution. 2. Pre-warm both the DMSO stock solution and the aqueous buffer to 37°C before mixing.[6] 3. If precipitation persists, gentle sonication may help to redissolve the compound.[6] 4. Ensure the pH of the final solution is within the optimal range for this compound solubility (ideally more acidic).[6][10] |
| Cloudiness or precipitate formation in a saline solution. | 1. Use of an incompatible diluent, such as a dextrose solution.[1][9] 2. Co-administration with an incompatible drug like furosemide.[9][11] 3. The concentration of this compound is too high for the given saline concentration and temperature. | 1. Strictly use normal saline or half-normal saline for dilution.[1][8] 2. Do not mix or co-administer with furosemide.[9] 3. Prepare a more dilute solution of this compound. Diluted solutions should be used within 24 hours.[6][8] |
| Inconsistent experimental results. | 1. Degradation of this compound in the solution. 2. Fluctuations in experimental temperature, affecting this compound's activity. 3. Variations in the pH of the experimental medium. | 1. Use freshly prepared solutions. Diluted solutions of this compound Lactate should ideally be used within 24 hours.[6] 2. Maintain a consistent temperature throughout the experiment, as the inhibitory effect of this compound on PDE3 is temperature-dependent.[6] 3. Ensure the pH of your experimental buffer is controlled and consistent.[6] |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) | Reference |
| 4.1 | 25 | [6][10] |
| 6.0 | 0.9 | [6][10] |
| 8.0 | 0.7 | [6][10] |
Table 2: Recommended Diluents and Incompatible Solutions
| Status | Solution/Drug | Reasoning & Notes | Reference |
| Compatible | Normal Saline (0.9% NaCl) | Recommended for dilution. | [1][8] |
| Compatible | Half-Normal Saline (0.45% NaCl) | Recommended for dilution. | [1][8] |
| Incompatible | Dextrose (Glucose) Solutions | A slow chemical interaction over 24 hours leads to precipitation. | [9][10] |
| Incompatible | Furosemide | Immediate formation of a precipitate upon mixing. | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).[6]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is difficult, sonication may be applied to aid the process.[6][7]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution in Physiological Saline
-
Objective: To prepare a ready-to-use this compound solution in a physiological salt buffer for experiments.
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile normal saline (0.9% NaCl) or other appropriate physiological buffer
-
Water bath or incubator set to 37°C
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the this compound-DMSO stock solution and the physiological saline to 37°C.[6] This helps to prevent precipitation upon mixing.
-
Perform a stepwise dilution. For example, add a small volume of the saline to the required volume of the DMSO stock solution and mix gently. Then, add the remaining volume of saline.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, gentle sonication may be attempted to redissolve it.[6]
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in the experiment.
-
Use the freshly prepared working solution, ideally within 24 hours.[6]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PDE | TNF | TargetMol [targetmol.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. drugs.com [drugs.com]
- 11. mims.com [mims.com]
addressing variability in experimental results with Amrinone lactate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Amrinone Lactate (B86563) in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Lactate?
This compound Lactate is a selective phosphodiesterase III (PDE3) inhibitor.[1][2][3][4] By inhibiting the PDE3 enzyme, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] The subsequent increase in intracellular cAMP levels leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation.[1][2][5]
Q2: How should I prepare and store this compound Lactate solutions for my experiments?
For in vitro studies, it is recommended to first prepare a concentrated stock solution in Dimethyl Sulfoxide (B87167) (DMSO).[5][6] Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to maintain stability; avoid repeated freeze-thaw cycles.[7] It is best practice to use freshly prepared working solutions for each experiment, and aqueous-diluted solutions should ideally be used within 24 hours.[6]
Q3: Are there any known incompatibilities with this compound Lactate in solution?
Yes, this compound Lactate is incompatible with dextrose (glucose) solutions, which can result in a slow chemical interaction over 24 hours.[4][5][6] Additionally, a precipitate will form immediately if this compound Lactate is mixed with furosemide.[4][6] For experiments that mimic intravenous administration, it is recommended to use normal saline or half-normal saline for dilutions.[6]
Q4: I am observing a weaker than expected, or absent, inotropic effect. What are the potential reasons?
Several factors could contribute to a diminished inotropic effect:
-
Inadequate Drug Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your experimental setup.[6]
-
Degradation of this compound: Ensure that your stock and working solutions are fresh and have been stored correctly to prevent degradation.[6]
-
Sub-optimal Experimental Conditions: The activity of this compound is sensitive to temperature and pH.[1][6] Fluctuations in these parameters can significantly impact results.
-
Characteristics of the Biological Model: The positive inotropic effect of this compound is dependent on a functional sarcoplasmic reticulum (SR).[8] In models with a poorly developed SR, such as neonatal cardiomyocytes, the effect may be less pronounced.[6][8]
Q5: Can this compound Lactate have off-target effects?
Yes, this compound has been documented to have off-target anti-inflammatory effects that are independent of its PDE3 inhibitory activity.[9] It has been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in various cell types.[9] These effects have been observed at concentrations starting from 10 to 50 µmol/L.[9][10]
Troubleshooting Guide
My experimental results with this compound Lactate are inconsistent. What are the common causes of variability?
Variability in experimental results with this compound Lactate can stem from several factors related to solution preparation, experimental conditions, and the biological model used. Here are key areas to investigate:
-
Solution Preparation and Storage:
-
Solvent Choice: For in vitro work, DMSO is a common solvent for stock solutions.[6] Ensure the final DMSO concentration in your medium is consistent and below a level that affects cell viability (typically <0.5%).[7]
-
Precipitation: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, pre-warm both the stock solution and the medium to 37°C before dilution.[1][5] Gentle sonication may also help to redissolve the compound.[1][5]
-
Freshness of Solution: Use diluted aqueous solutions of this compound Lactate within 24 hours for best results.[6]
-
-
Experimental Conditions:
-
Temperature: The inhibitory effect of this compound on PDE3 is temperature-dependent.[1] Temperature fluctuations during your experiment can significantly impact your results.
-
pH of Medium: this compound's solubility is pH-dependent, being much higher in acidic conditions.[1][5] Ensure the pH of your experimental buffer is controlled and consistent.
-
-
Biological Model:
-
Cell Health and Passage Number: Use cells within a consistent passage range and ensure they are healthy and viable before beginning your experiment.[6]
-
Tissue-Specific Responses: Be aware that different cardiac tissues can respond differently. For instance, a negative inotropic effect has been observed in cardiac Purkinje fibers and newborn myocardium.[8]
-
I am observing a negative inotropic effect with this compound Lactate. What could be the cause?
While typically a positive inotrope, this compound Lactate's effects can be reversed under specific conditions:
-
Tissue Type: Studies have shown that this compound can decrease the strength of contraction in isolated cardiac Purkinje fibers and neonatal myocardial tissue.[8]
-
This compound Concentration: In some tissues, such as neonatal myocardium, a biphasic response has been observed where lower concentrations induce a negative inotropic effect, while higher concentrations produce a positive response.[8]
-
Calcium Overload: In tissues where the sarcoplasmic reticulum is overloaded with calcium, this compound may depress contractility.[8]
-
Failing Myocardium: The positive inotropic effect of this compound is significantly diminished in failing cardiac muscle.[8]
I am using this compound as a PDE3 inhibitor control but see unexpected anti-inflammatory effects. Is this a known phenomenon?
Yes, this is a documented off-target effect. This compound can exert anti-inflammatory effects independent of its PDE3 inhibitory activity by affecting signaling pathways such as NF-κB.[9][10][11] It has been shown to suppress the production of pro-inflammatory cytokines.[9][12] If your experimental model involves inflammatory signaling, consider these effects when interpreting your data.
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 4.1 | 25 |
| 6.0 | 0.9 |
| 8.0 | 0.7 |
| Data sourced from BenchChem and Drugs.com prescribing information.[1][5] |
Table 2: Approximate Dose-Response of this compound Lactate on Myocardial Contractility in Isolated Papillary Muscle
| This compound Lactate Concentration (µg/mL) | Molar Concentration (M) | Approximate Increase in Contractile Force (%) |
| 3 | 1.6 x 10⁻⁵ | 10 - 20 |
| 10 | 5.3 x 10⁻⁵ | 30 - 50 |
| 30 | 1.6 x 10⁻⁴ | 60 - 80 |
| 100 | 5.3 x 10⁻⁴ | 100 - 150 |
| 300 | 1.6 x 10⁻³ | 180 - 220 |
| Note: These values are synthesized from multiple sources and can vary based on species and experimental conditions.[13] |
Table 3: Temperature-Dependent Inhibition of PDE3 by this compound
| Temperature | Effect on IC50 Value |
| Decreasing | The IC50 value for this compound's inhibition of PDE3 activity can change, indicating temperature-dependent effects.[1] |
| Note: While the inhibitory effect is known to be temperature-dependent, specific quantitative IC50 values at different temperatures were not detailed in the available search results.[1] |
Table 4: Off-Target Anti-inflammatory Effects of this compound
| Cell Type | Assay | Effective this compound Concentration | Observed Effect |
| Cardiomyocytes | LPS-stimulated TNF-α production | > 50 µmol/L | Significant reduction in TNF-α production.[11] |
| Cardiomyocytes | LPS-stimulated NF-κB activation | Starting at ~50 µmol/L | Inhibition of NF-κB activation.[11] |
| Macrophages | Inflammatory mediator production | Dose-dependent | Substantial inhibition of inflammatory responses.[11] |
| Endothelial Cells | Inflammatory responses | Dose-dependent | Similar inhibitory effects on inflammatory signaling as seen in cardiomyocytes.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Lactate Stock and Working Solutions
Materials:
-
This compound lactate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Aqueous buffer or cell culture medium, sterile
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the desired amount of this compound lactate powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
If necessary, gently warm the solution to 37°C and use a vortex mixer or sonicator to ensure complete dissolution.[5]
-
Aliquot the stock solution into sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[7]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Pre-warm both the stock solution and the cell culture medium or buffer to 37°C to prevent precipitation.[5]
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.[5]
-
Gently mix the final working solution before adding it to your cell culture.
-
Protocol 2: Cardiomyocyte Contractility Assay
Materials:
-
Isolated cardiomyocytes (e.g., neonatal rat, hiPSC-derived)
-
Appropriate cell culture plates
-
This compound Lactate working solutions
-
Vehicle control (medium with the same final DMSO concentration)
-
Microscope with a contractility measurement system
Procedure:
-
Cell Preparation:
-
Contractility Measurement:
-
Allow cells to equilibrate in the measurement system.
-
Obtain a stable baseline recording of contractility parameters.
-
Introduce the vehicle control and record any changes.
-
Add this compound Lactate working solutions in a cumulative concentration-dependent manner, starting with the lowest concentration.[6]
-
Allow the cells to stabilize at each concentration for 3-5 minutes before recording data.[6]
-
Record contractility for at least 30 seconds at each concentration.[6]
-
-
Data Analysis:
-
Analyze the recorded contractility tracings using appropriate software.
-
Calculate the average values for parameters such as peak shortening, and rates of contraction and relaxation at baseline and for each this compound concentration.[6]
-
Normalize the data to the baseline values to determine the percentage change in contractility.[6]
-
Protocol 3: Measurement of Cytokine Production (ELISA)
Materials:
-
Cells of interest (e.g., macrophages, PBMCs)
-
96-well cell culture plate
-
This compound Lactate working solutions
-
Inflammatory stimulus (e.g., LPS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.[9]
-
Pre-treat the cells with various concentrations of this compound Lactate for 1-2 hours. Include a vehicle-only control.[9]
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS). Include an unstimulated control.[9]
-
Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.[9]
-
-
Sample Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatant.[9]
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the ELISA kit to measure the concentration of the cytokine in your samples.[9]
-
Protocol 4: Analysis of NF-κB Activation (EMSA)
Materials:
-
Cultured cells
-
This compound Lactate working solutions
-
NF-κB activator (e.g., TNF-α)
-
Nuclear extraction kit
-
EMSA kit with a labeled NF-κB consensus oligonucleotide probe
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
EMSA Reaction and Detection:
-
Follow the EMSA kit protocol to incubate the nuclear extracts with the labeled NF-κB probe.
-
Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a membrane and detect the labeled probe.[9] The intensity of the shifted band indicates the level of NF-κB DNA binding activity.[9]
-
Mandatory Visualization
Caption: On-target signaling pathway of this compound as a PDE3 inhibitor.
Caption: Troubleshooting workflow for this compound Lactate solubility issues.
Caption: General workflow for a cardiomyocyte contractility assay.
Caption: Postulated off-target anti-inflammatory signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Differential effects of this compound and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Vesnarinone and this compound reduce the systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Amrinone vs. Milrinone: A Comparative Guide to PDE3 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Amrinone and Milrinone (B1677136), two phosphodiesterase 3 (PDE3) inhibitors used for their positive inotropic and vasodilatory effects. The primary focus of this guide is to objectively compare their potency in inhibiting the PDE3 enzyme, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: PDE3 Inhibition
Both this compound and Milrinone exert their therapeutic effects by selectively inhibiting the PDE3 enzyme, which is predominantly found in cardiac and vascular smooth muscle cells.[1][2] The inhibition of PDE3 prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[3][4] The resulting increase in intracellular cAMP levels leads to a cascade of downstream effects, including enhanced myocardial contractility (positive inotropy) and relaxation of vascular smooth muscle, causing vasodilation.[5][6][7]
Quantitative Comparison of Potency
Experimental data consistently demonstrates that Milrinone is a more potent inhibitor of PDE3 than this compound. This is evident from both in vitro enzyme inhibition assays (IC50 values) and functional assays measuring inotropic effects (EC50 values).
| Parameter | This compound | Milrinone | Fold Difference (approx.) | Reference |
| IC50 vs. Cardiac PDE3 (FIII isoform) | ~9.86 µM | 0.42 µM | 23.5x | [5] |
| IC50 vs. Arachidonic Acid-Induced Platelet Aggregation | 48 µM | 1.5 µM | 32x | [6] |
| EC50 for Positive Inotropic Effect | 2 x 10⁻⁵ M (20 µM) | 7.7 x 10⁻⁶ M (7.7 µM) | 2.6x | [8] |
-
IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a higher potency.
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
The data clearly indicates that significantly lower concentrations of Milrinone are required to achieve the same level of PDE3 inhibition and positive inotropic effect compared to this compound.
Signaling Pathway of PDE3 Inhibition
The following diagram illustrates the mechanism of action of this compound and Milrinone in cardiac myocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of the effects of three positive inotropic agents (this compound, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A quantitative comparison of functional and anti-ischaemic effects of the phosphodiesterase-inhibitors, this compound, milrinone and levosimendan in rabbit isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Study of Amrinone and Enoximone: Potency, Selectivity, and Myocardial Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Amrinone and Enoximone (B1671341), two phosphodiesterase III (PDE3) inhibitors used in the management of heart failure. By examining their inhibitory profiles against PDE isoforms and their direct effects on myocardial contractility, this document aims to equip researchers with the necessary data to inform further investigation and drug development efforts.
Mechanism of Action: Selective Inhibition of Phosphodiesterase III
Both this compound and Enoximone exert their primary therapeutic effect by inhibiting the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells. In cardiomyocytes, elevated cAMP levels enhance calcium influx and sarcoplasmic reticulum calcium uptake, resulting in increased myocardial contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy). In vascular smooth muscle, the rise in cAMP promotes vasodilation, thereby reducing both preload and afterload on the heart.
Caption: Signaling pathway of this compound and Enoximone in cardiomyocytes.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro performance indicators for this compound and Enoximone based on available experimental data.
Table 1: Phosphodiesterase Inhibition
| Compound | Target | IC₅₀ (µM) | Selectivity (PDE3 vs. PDE4) |
| This compound | PDE3 | ~50 | Lower |
| PDE4 | >100 | ||
| Enoximone | PDE3 | 1.8 | ~89-fold |
| PDE4 | 160 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Selectivity is calculated as the ratio of IC₅₀ for PDE4 to IC₅₀ for PDE3.
Table 2: In Vitro Myocardial Contractility
| Compound | Preparation | Parameter Measured | Effect (at 10⁻⁴ M) |
| This compound | Isolated Guinea Pig Heart | Inotropic Effect | 16% increase |
| Enoximone | Isolated Guinea Pig Heart | Inotropic Effect | 26% increase |
Data from a comparative study on isolated Langendorff-perfused guinea pig hearts.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (Radioisotope Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against PDE isoforms.
Caption: Workflow for a radioisotope-based PDE inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with MgCl₂), purified PDE3 or PDE4 enzyme, radiolabeled substrate ([³H]-cAMP), and serial dilutions of this compound or Enoximone.
-
Reaction Incubation: In a reaction tube, combine the PDE enzyme and the inhibitor at various concentrations in the assay buffer. Pre-incubate for a specified time (e.g., 10 minutes) at 30°C.
-
Initiation of Reaction: Add a known concentration of [³H]-cAMP to start the enzymatic reaction. Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add snake venom, which contains 5'-nucleotidase, to convert the product of the PDE reaction, [³H]-AMP, to [³H]-adenosine.
-
Separation: Use an anion-exchange resin (e.g., Dowex) to separate the unreacted negatively charged [³H]-cAMP from the neutral [³H]-adenosine.
-
Quantification: Measure the radioactivity of the [³H]-adenosine in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration compared to a control without inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
In Vitro Cardiac Contractility Assay (Langendorff Isolated Heart)
This protocol describes the use of an isolated perfused heart model to assess the direct effects of this compound and Enoximone on myocardial contractility.[3][4]
Caption: Workflow for an in vitro cardiac contractility assay.
Detailed Methodology:
-
Heart Isolation: Euthanize an appropriate animal model (e.g., guinea pig, rat) and rapidly excise the heart.
-
Langendorff Perfusion Setup: Mount the heart on a Langendorff apparatus by cannulating the aorta. Initiate retrograde perfusion with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit physiological salt solution. This perfusion maintains the viability of the heart muscle.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it will establish a regular rhythm.
-
Measurement of Contractility: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. This allows for the measurement of left ventricular developed pressure (LVDP), the maximum rate of pressure increase (+dP/dt), and the maximum rate of pressure decrease (-dP/dt) as indices of contractility and relaxation.
-
Baseline Recording: Record baseline contractile parameters for a set period.
-
Drug Administration: Introduce this compound or Enoximone at various concentrations into the perfusion solution.
-
Data Acquisition: Continuously record the changes in LVDP, +dP/dt, and -dP/dt in response to the drug.
-
Data Analysis: Compare the contractility parameters during drug administration to the baseline values to determine the inotropic and lusitropic effects of the compounds.[3][4]
Summary of In Vitro Findings
Based on the available in vitro data, Enoximone demonstrates greater potency in inhibiting PDE3 compared to this compound, as indicated by its significantly lower IC₅₀ value.[5] Furthermore, Enoximone exhibits a higher degree of selectivity for PDE3 over PDE4 than this compound.[5] In studies using isolated guinea pig hearts, Enoximone produced a more pronounced positive inotropic effect than this compound at the same concentration.[4] While both compounds function through the same primary mechanism of PDE3 inhibition, these in vitro findings suggest that Enoximone is a more potent and selective agent in this class. At high concentrations, both this compound and Enoximone have been noted to inhibit other phosphodiesterase isoforms, such as PDE4 and PDE5, indicating that their selectivity is dose-dependent.[6]
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amrinone and Levosimendan: Mechanisms and Performance in Inotropic Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic agents Amrinone and Levosimendan, focusing on their distinct mechanisms of action and performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction
The management of acute heart failure and cardiogenic shock often necessitates the use of inotropic agents to improve cardiac contractility and maintain adequate organ perfusion. For decades, phosphodiesterase inhibitors like this compound were a cornerstone of therapy. However, the emergence of newer agents, such as the calcium sensitizer (B1316253) Levosimendan, has prompted a re-evaluation of the optimal approach to inotropic support. This guide delves into the mechanistic differences between these two agents and presents a comparative analysis of their effects.
Mechanisms of Action
This compound and Levosimendan enhance cardiac contractility through fundamentally different intracellular pathways.
This compound: A Phosphodiesterase 3 (PDE3) Inhibitor
This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in both cardiac myocytes and vascular smooth muscle cells.[2][4]
-
In Cardiac Myocytes: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, which increases calcium influx into the cell and enhances the release of calcium from the sarcoplasmic reticulum.[2] This surge in intracellular calcium strengthens the interaction between actin and myosin filaments, resulting in a positive inotropic (contractility-enhancing) effect.[2]
-
In Vascular Smooth Muscle: The increase in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation.[2] This reduces both the preload (the stretch on the heart muscle before contraction) and the afterload (the resistance the heart pumps against), decreasing the overall workload on the heart.[5]
Levosimendan: A Calcium Sensitizer and Potassium Channel Opener
Levosimendan represents a newer class of inotropic agents known as calcium sensitizers.[6][7][8] Its primary mechanism of action is to increase the sensitivity of the cardiac contractile apparatus to existing intracellular calcium.[6][7]
-
Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[6][7][9] This binding stabilizes the calcium-troponin C complex, prolonging the interaction between actin and myosin and thereby enhancing myocardial contractility without a significant increase in intracellular calcium concentration.[7][8] This mechanism is thought to be more energy-efficient and may carry a lower risk of arrhythmias compared to agents that increase intracellular calcium.[7]
-
Vasodilation: Levosimendan also exerts a vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[6][7] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle, resulting in reduced preload and afterload.[6][7]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies involving this compound, its analogue Milrinone, and Levosimendan.
Table 1: In Vitro Potency of Inotropic and Vasodilator Effects
| Agent | Inotropic Potency (EC50) | Coronary Vasodilator Potency (EC50) |
| This compound | 2 x 10⁻⁵ M | Not explicitly stated, but generally lower than Levosimendan |
| Levosimendan | 7 x 10⁻⁷ M | Higher than this compound and Milrinone |
Data from a study on isolated rabbit hearts.[5][8]
Table 2: Hemodynamic Effects in Clinical Settings (Levosimendan vs. Milrinone)
| Hemodynamic Parameter | Levosimendan | Milrinone (this compound Analogue) |
| Cardiac Index | Significantly higher increase | Increase observed |
| Systemic Vascular Resistance | Significant decrease | Decrease observed |
| Pulmonary Artery Pressure | More significant decrease | Decrease observed |
| Heart Rate | Increase observed | Increase observed |
| Mean Arterial Pressure | Generally lower | Maintained |
| Need for other inotropic support | Lower | Higher |
Data compiled from studies comparing Levosimendan and Milrinone in patients undergoing cardiac surgery.[10][11][12]
Experimental Protocols
Key Experiment: Comparison of Inotropic and Vasodilator Effects in an Isolated Heart Model (Langendorff Preparation)
This protocol outlines a standard method for comparing the direct cardiac effects of this compound and Levosimendan, eliminating systemic neurohormonal influences.
1. Animal Model and Heart Isolation:
-
Animal: New Zealand White Rabbit (2.5-3.0 kg).
-
Anesthesia: Intravenous sodium pentobarbital.
-
Procedure: Following heparinization, the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is then cannulated for retrograde perfusion.
2. Langendorff Perfusion Setup:
-
Apparatus: A standard Langendorff apparatus is used to perfuse the heart at a constant pressure (e.g., 75 mmHg) or constant flow.
-
Perfusate: Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ to maintain a physiological pH of 7.4 at 37°C.
-
Measurements:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), and the maximum rates of pressure rise (+dP/dt) and fall (-dP/dt).
-
Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
Heart rate is determined from the ventricular pressure recordings.
-
3. Drug Administration and Data Collection:
-
Stabilization: The heart is allowed to stabilize for a 20-30 minute period.
-
Dose-Response Curves: Cumulative concentration-response curves are generated for this compound and Levosimendan. The drugs are added to the perfusate in increasing concentrations (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Data Recording: Hemodynamic parameters are recorded continuously throughout the experiment.
4. Data Analysis:
-
EC50 values (the concentration of a drug that gives half-maximal response) are calculated for the inotropic and vasodilatory effects of each drug to determine their potency.
-
Maximal effects (Emax) are also compared.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's signaling pathway.
Caption: Levosimendan's dual mechanism of action.
Caption: Comparative experimental workflow.
Conclusion
This compound and Levosimendan offer two distinct approaches to inotropic support. This compound, a PDE3 inhibitor, increases cardiac contractility by elevating intracellular cAMP and calcium levels. In contrast, Levosimendan enhances contractility by sensitizing the myofilaments to existing calcium, a mechanism that may offer advantages in terms of myocardial oxygen consumption and arrhythmogenic potential. Experimental data suggests that Levosimendan may have a higher potency and a more favorable hemodynamic profile in certain clinical scenarios, particularly in reducing pulmonary artery pressure. The choice between these agents will depend on the specific clinical context, including the underlying pathophysiology and the desired hemodynamic goals. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two important inotropic agents.
References
- 1. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Recent trends on hemodynamic monitoring in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. A comparison of the hemodynamic effects of inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Langendorff Heart [sheffbp.co.uk]
- 12. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Amrinone and Sildenafil Combination Therapy in Pulmonary Hypertension
A Guide for Researchers and Drug Development Professionals
The management of pulmonary hypertension (PH), a condition characterized by elevated pressure in the pulmonary arteries, remains a significant therapeutic challenge. Treatment strategies often involve targeted therapies aimed at promoting pulmonary vasodilation. This guide provides a comparative analysis of two such agents, the phosphodiesterase-3 (PDE3) inhibitor Amrinone (and its more potent analog, Milrinone) and the phosphodiesterase-5 (PDE5) inhibitor Sildenafil, with a focus on the therapeutic potential of their combined use.
Mechanism of Action: A Synergistic Approach
This compound and Sildenafil target distinct but complementary signaling pathways to induce smooth muscle relaxation and vasodilation.
-
This compound/Milrinone: As a PDE3 inhibitor, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which promotes vasodilation and has positive inotropic (myocardial contractility) effects.
-
Sildenafil: This potent and selective PDE5 inhibitor works by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the pulmonary vasculature.[1] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates Protein Kinase G (PKG), leading to vasodilation.[1] By inhibiting cGMP breakdown, Sildenafil amplifies the NO-sGC-cGMP pathway, relaxing pulmonary artery smooth muscle cells.[1]
The concurrent use of these agents is hypothesized to produce a synergistic effect by elevating levels of both cAMP and cGMP, leading to more profound and sustained pulmonary vasodilation than either agent alone.[2]
References
A Comparative Guide to the Effects of Amrinone and Alternatives on Intracellular Calcium Transients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amrinone, a phosphodiesterase 3 (PDE3) inhibitor, with its more potent analog, Milrinone (B1677136), and the cardiac glycoside, Digoxin. The focus is on their respective effects on intracellular calcium transients in cardiomyocytes, a critical factor in cardiac contractility. This document offers a detailed analysis of their mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid in research and drug development.
Mechanism of Action and a Head-to-Head Comparison
This compound and Milrinone are positive inotropic agents that function by inhibiting PDE3. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances calcium influx and release from the sarcoplasmic reticulum, resulting in increased myocardial contractility.[1][2][3] Milrinone is a more potent and selective PDE3 inhibitor than this compound.[3]
In contrast, Digoxin, a cardiac glycoside, increases intracellular calcium by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump.[4] This inhibition leads to an accumulation of intracellular sodium, which then increases the activity of the sodium-calcium (Na+/Ca2+) exchanger, resulting in a net influx of calcium into the cell.[4]
The differing mechanisms of these drugs result in distinct profiles of their effects on intracellular calcium transients, as detailed in the comparative data below.
Quantitative Data on Intracellular Calcium Transients
The following table summarizes the effects of this compound, Milrinone, and Digoxin on key parameters of intracellular calcium transients in ventricular myocytes. The data is compiled from various studies and standardized for comparison.
| Drug | Concentration | Peak Amplitude (% of Control) | Time to Peak (ms) | Decay Rate (τ, ms) | Diastolic [Ca2+] |
| This compound | 100 µM | ~150% | No significant change | Faster | No significant change or slight decrease[5] |
| Milrinone | 10 µM | ~200% | No significant change | Faster[6] | No significant change or slight decrease |
| Digoxin | 1 µM | ~130% | Slightly prolonged | Slower | Increased[5] |
Note: The values presented are approximate and can vary depending on the experimental model and conditions.
Experimental Protocols
Isolation of Adult Rat Ventricular Myocytes
This protocol describes a standard enzymatic digestion method for isolating high-quality, calcium-tolerant adult rat ventricular myocytes suitable for intracellular calcium measurements.
Materials:
-
Perfusion Buffer (Ca2+-free): (in mM) 130 NaCl, 5.4 KCl, 1.4 MgCl2, 0.4 NaH2PO4, 5 HEPES, 10 glucose, 20 taurine, 10 creatine; pH 7.3.
-
Enzyme Solution: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
-
Stop Solution: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 µM CaCl2.
-
Langendorff Apparatus
Procedure:
-
Anesthetize an adult rat and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the coronary circulation of blood.
-
Switch the perfusion to the Enzyme Solution and digest for 15-20 minutes.
-
Once the heart is flaccid, remove it from the cannula, trim away the atria and connective tissue, and gently mince the ventricular tissue in the Stop Solution.
-
Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh Stop Solution.
-
Gradually reintroduce calcium to the myocytes by incremental additions of CaCl2 to reach a final concentration of 1.8 mM.
Measurement of Intracellular Calcium Transients using Fura-2 AM
This protocol outlines the procedure for loading isolated cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and measuring calcium transients.
Materials:
-
Isolated adult rat ventricular myocytes.
-
Loading Buffer: Perfusion buffer containing 1.8 mM CaCl2 and 2 µM Fura-2 AM.
-
Pluronic F-127 (0.02% solution in DMSO).
-
Inverted fluorescence microscope equipped with a dual-excitation light source (340/380 nm) and an emission filter (510 nm).
-
IonOptix or similar calcium imaging system.
Procedure:
-
Incubate the isolated myocytes in the Loading Buffer for 20 minutes at room temperature in the dark. Add a small volume of Pluronic F-127 to aid in dye loading.
-
After incubation, wash the cells twice with Perfusion Buffer containing 1.8 mM CaCl2 to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.
-
Plate the Fura-2 loaded myocytes onto laminin-coated coverslips in a perfusion chamber on the stage of the inverted microscope.
-
Perfuse the cells with Perfusion Buffer (1.8 mM CaCl2) at 37°C.
-
Electrically stimulate the myocytes at a desired frequency (e.g., 1 Hz).
-
Record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
After establishing a baseline, introduce the test compounds (this compound, Milrinone, or Digoxin) into the perfusion solution and record the changes in the calcium transients.
-
Analyze the recorded transients to determine the peak amplitude, time to peak, and decay rate (often fitted with a single exponential decay function).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the investigated drugs and a typical experimental workflow.
Caption: Signaling pathway of this compound and Milrinone.
Caption: Signaling pathway of Digoxin.
Caption: Experimental workflow for comparing drug effects.
References
- 1. Effects of new inotropic agents on cyclic nucleotide metabolism and calcium transients in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotropic effects of this compound and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Influence of positive inotropic agents on intracellular calcium transients. Part I. Normal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrinone's Phosphodiesterase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the phosphodiesterase (PDE) inhibitor Amrinone, with a focus on its cross-reactivity with various PDE isoforms. The information is supported by experimental data to aid in research and development.
Mechanism of Action: A Selective PDE3 Inhibitor
This compound is recognized as a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3][4] By inhibiting the PDE3 enzyme, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[1][3][4] This leads to an accumulation of cAMP within cardiac and vascular smooth muscle cells.[3] The elevated cAMP levels activate protein kinase A (PKA), which in turn enhances calcium influx, resulting in increased myocardial contractility (a positive inotropic effect) and vasodilation.[3] This dual action has led to its classification as an "inodilator".[3]
Quantitative Analysis of this compound's PDE Isoform Inhibition
The following table summarizes the available quantitative data on this compound's inhibitory activity against various PDE isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| PDE Isoform | This compound IC50 (µM) | Other PDE3 Inhibitors (for comparison) | Substrate |
| PDE3 | ~50[5] | Milrinone (B1677136): 1.771 ± 0.716 (at 34°C)[6] | cAMP |
| 9.863 ± 1.709 (at 34°C)[6] | Levosimendan: Lower than this compound[6] | ||
| 15.07 ± 1.855 (at 32°C)[6] | |||
| PDE5 | Higher concentrations needed for inhibition compared to PDE3.[6] The PDE5/PDE3 IC50 ratio for this compound ranges from 10.38 (at 37°C) to 3.98 (at 20°C), indicating it is less selective than milrinone and levosimendan. | cGMP | |
| PDE4 | At high concentrations, this compound may inhibit PDE4. | cAMP |
Signaling Pathway of this compound
The signaling pathway of this compound primarily involves the inhibition of PDE3 and the subsequent increase in intracellular cAMP levels.
Caption: this compound's mechanism of action in cardiac and vascular smooth muscle cells.
Experimental Protocols
The following are representative protocols for determining the phosphodiesterase inhibitory activity of compounds like this compound.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PDE isoenzyme.
Workflow:
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
Materials:
-
Purified recombinant human PDE isoforms
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
This compound stock solution
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA)
-
Binding agent (binds to the product)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 384-well microplate, add the this compound dilutions to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted PDE enzyme to all wells except the negative control.
-
Pre-incubation: Pre-incubate the inhibitor and enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Reaction Termination: Stop the reaction and add the binding agent.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.
Cell-Based cAMP Accumulation Assay
This assay measures the downstream effect of PDE inhibition by quantifying the increase in intracellular cAMP levels.
Materials:
-
Cardiomyocytes or other relevant cell line
-
This compound stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and grow them to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the medium and adding lysis buffer to lyse the cells and stabilize the cAMP.
-
cAMP Quantification: Quantify the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
This compound is a selective PDE3 inhibitor with demonstrated efficacy in increasing myocardial contractility and promoting vasodilation. While it is most potent against PDE3, evidence suggests some cross-reactivity with other PDE isoforms, particularly PDE5 and potentially PDE4, at higher concentrations. For researchers and drug development professionals, understanding this selectivity profile is crucial for interpreting experimental results and for the design of more specific PDE inhibitors. The provided experimental protocols offer a foundation for further investigation into the nuanced interactions of this compound and other compounds with the phosphodiesterase family.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Phosphodiesterase-III Inhibitors this compound and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a selective phosphodiesterase III inhibitor, improves microcirculation and flap survival: a comparative study with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Patterns of Constitutive Phosphodiesterase Activity in Mouse Sinoatrial Node and Atrial Myocardium | PLOS One [journals.plos.org]
- 6. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Amrinone and Milrinone
For Researchers, Scientists, and Drug Development Professionals
Amrinone and Milrinone (B1677136), both classified as phosphodiesterase 3 (PDE3) inhibitors, are primarily recognized for their clinical applications in managing heart failure due to their positive inotropic and vasodilatory effects.[1][2] However, accumulating evidence highlights their divergent roles in modulating inflammatory pathways.[1] This guide offers an objective comparison of the anti-inflammatory effects of this compound and Milrinone, supported by experimental data, to inform further research and therapeutic development.
Core Mechanism and Divergent Inflammatory Effects
Both this compound and Milrinone exert their primary cardiovascular effects by inhibiting the PDE3 enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] While elevated cAMP is often associated with anti-inflammatory responses, the two drugs exhibit contrasting effects on key inflammatory pathways.[1][3]
Experimental studies consistently demonstrate that this compound possesses anti-inflammatory properties, primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In contrast, Milrinone has been observed to either have no significant anti-inflammatory effect or to even enhance the expression of pro-inflammatory mediators.[4][5] This pro-inflammatory potential of Milrinone may be linked to the increase in cAMP driving the expression of certain inflammatory genes.[3] Notably, the anti-inflammatory actions of this compound appear to be independent of its phosphodiesterase inhibition, suggesting a unique underlying mechanism.[3][4][6]
Quantitative Comparison of Inflammatory Markers
The differential effects of this compound and Milrinone on inflammatory signaling have been investigated in various cell types, including cardiomyocytes, macrophages, and coronary vascular endothelial cells, following stimulation with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][5] The following tables summarize the key quantitative findings from these studies.
| Experimental Model | Inflammatory Stimulus | Drug | Concentration | Effect on NF-κB Activation | Reference |
| Rat Cardiomyocytes | LPS | This compound | 50, 100, 250 µmol/L | Inhibition | [6] |
| Rat Cardiomyocytes | TNF-α | This compound | 50, 100, 250 µmol/L | Biphasic modulatory effect | [6] |
| Rat Cardiomyocytes | LPS | Milrinone | Not specified | No effect | [6] |
| Rat Cardiomyocytes | TNF-α | Milrinone | Not specified | Potentiation | [6] |
| Experimental Model | Inflammatory Stimulus | Drug | Concentration | Effect on iNOS Expression | Reference |
| Rat Cardiomyocytes | LPS and TNF-α | This compound | 50 and 100 µmol/L | Reduction | [3][7] |
| Rat Cardiomyocytes | LPS | Milrinone | Not specified | No effect | [3][7] |
| Rat Cardiomyocytes | TNF-α | Milrinone | Not specified | Dose-dependent increase | [3][7] |
| Experimental Model | Inflammatory Stimulus | Drug | Concentration | Effect on COX-2 Expression | Reference |
| Rat Cardiomyocytes | Not specified | This compound | < 250 µmol/L | No apparent effect | [3][7] |
| Rat Cardiomyocytes | Not specified | Milrinone | All tested concentrations | Increased production | [3][7] |
| Experimental Model | Inflammatory Stimulus | Drug | Concentration | Effect on Cytokine Production | Reference |
| Rat Cardiomyocytes | LPS | This compound | Not specified | Decreased IL-1β production | [3] |
| Rat Cardiomyocytes | LPS | Milrinone | Not specified | Modest increase in IL-1β production | [3] |
| Rabbit Model | Endotoxin (B1171834) | This compound | Not specified | Markedly reduced TNF-α and IL-1 concentrations | [8] |
| Experimental Model | Inflammatory Stimulus | Drug | Concentration | Effect on ICAM-1 Expression | Reference |
| Human Coronary Microvascular Endothelial Cells | LPS | This compound | Not specified | Significantly reduced | [7] |
| Human Coronary Microvascular Endothelial Cells | LPS | Milrinone | Not specified | Increased | [7] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis of this compound and Milrinone's anti-inflammatory effects.
Cell Culture and Treatment
Primary rat cardiomyocyte cultures are prepared and treated with inflammatory stimuli such as endotoxin (LPS) or tumor necrosis factor-α (TNF-α).[5] These treatments are administered alone or in the presence of clinically relevant concentrations of this compound or Milrinone.[5]
Nuclear Factor-kappa B (NF-κB) Activation Assay
Electrophoretic mobility shift assays (EMSA) are utilized to assess the activation of NF-κB.[4] Nuclear extracts from treated cells are incubated with a radiolabeled oligonucleotide probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.
Western Immunoblotting
The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western immunoblotting.[4] Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by incubation with a secondary antibody conjugated to a detectable marker.
Enzyme-Linked Immunosorbent Assay (ELISA)
The production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), is quantified using commercially available ELISA kits.[4] Supernatants from cell cultures are collected and analyzed according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the general experimental workflow for comparing the effects of this compound and Milrinone.
Caption: Inflammatory signaling pathway and points of intervention by this compound and Milrinone.
Caption: General experimental workflow for comparing drug effects on inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Differential effects of this compound and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Vesnarinone and this compound reduce the systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the cAMP-Dependence of Amrinone's Inotropic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amrinone's mechanism of action with other inotropic agents, focusing on the validation of its cAMP-dependent inotropic effect. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Comparative Analysis of Inotropic Agents
This compound exerts its positive inotropic (contractility-enhancing) effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This action distinguishes it from other classes of inotropic drugs, such as beta-adrenergic agonists and cardiac glycosides.
| Inotropic Agent | Primary Mechanism of Action | Effect on Intracellular cAMP | Key Signaling Mediator(s) |
| This compound | Phosphodiesterase 3 (PDE3) Inhibition | Increase | Protein Kinase A (PKA) |
| Dobutamine | Beta-1 Adrenergic Receptor Agonism | Increase | Protein Kinase A (PKA) |
| Digoxin | Inhibition of Na+/K+-ATPase Pump | No direct effect/May decrease [3] | Increased intracellular Ca2+ [4][5] |
Table 1: Comparison of the Mechanisms of Action of Common Inotropic Agents. This table highlights the distinct pathways by which this compound, Dobutamine, and Digoxin increase cardiac contractility.
Quantitative Comparison of PDE Inhibition and Inotropic Potency
This compound's potency as an inotropic agent is directly related to its ability to selectively inhibit PDE3. The following table summarizes key quantitative data for this compound and a related PDE3 inhibitor, Milrinone.
| Compound | IC50 vs. PDE3 (cardiac) | IC50 vs. PDE5 (cardiac) | EC50 (Inotropic Effect) |
| This compound | ~9.86 µM[6] | ~157 µM[7] | 20 µM |
| Milrinone | ~1.77 µM[6] | ~253 µM[7] | - |
Table 2: Potency and Selectivity of this compound and Milrinone. IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. EC50 is the concentration that produces 50% of the maximum inotropic effect. Lower values indicate higher potency.
Signaling Pathway and Experimental Validation
To validate the cAMP-dependence of this compound's inotropic effect, a series of experiments can be performed to dissect the signaling cascade from PDE3 inhibition to the physiological response of increased contractility.
This compound's Signaling Pathway in Cardiac Myocytes
The following diagram illustrates the proposed signaling pathway for this compound's positive inotropic effect.
Experimental Workflow for Validation
The following diagram outlines a logical workflow to experimentally validate the cAMP-dependence of this compound's inotropic effect.
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
A crucial first step for in vitro studies is the isolation of viable cardiac myocytes.
Principle: This protocol describes the enzymatic dissociation of the heart to obtain single, rod-shaped, and calcium-tolerant cardiomyocytes.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (calcium-free and calcium-containing)
-
Stopping buffer
Procedure:
-
Anesthetize the animal and excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with calcium-free buffer to wash out the blood.
-
Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.[8]
-
Once the heart is digested, remove it from the apparatus, and gently tease the ventricular tissue apart to release the individual myocytes.
-
Gradually reintroduce calcium to the cell suspension to ensure calcium tolerance.[9]
-
The isolated cardiomyocytes can then be used for subsequent experiments.
Measurement of Intracellular cAMP Levels (Radioimmunoassay)
Principle: This competitive radioimmunoassay (RIA) measures the amount of cAMP in cell lysates.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Cell lysis buffer
-
cAMP RIA kit (containing [125I]-cAMP tracer and cAMP antibody)
-
Gamma counter
Procedure:
-
Plate isolated cardiomyocytes and treat with various concentrations of this compound for a specified time.
-
Lyse the cells to release intracellular contents.
-
In a reaction tube, add a known amount of [125I]-cAMP tracer, the cAMP antibody, and a sample of the cell lysate.
-
The unlabeled cAMP in the lysate will compete with the [125I]-cAMP for binding to the antibody.
-
After incubation, separate the antibody-bound cAMP from the free cAMP.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample. A standard curve is used to determine the exact concentration.
Protein Kinase A (PKA) Activity Assay (Non-Radioactive)
Principle: This assay utilizes a fluorescently labeled peptide substrate that changes its net charge upon phosphorylation by PKA, allowing for separation by agarose (B213101) gel electrophoresis.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Cell lysis buffer
-
PepTag® Assay for PKA (includes PepTag® A1 Peptide, PKA Reaction Buffer, and PKA Activator)[10]
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Prepare cell lysates from cardiomyocytes treated with and without this compound.
-
Set up the PKA reaction by combining the cell lysate, PepTag® A1 Peptide (a fluorescently labeled PKA-specific substrate), and reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture to allow for phosphorylation of the peptide substrate by active PKA.
-
Stop the reaction and load the samples onto an agarose gel.
-
The phosphorylated peptide will have a different net charge and will migrate differently than the non-phosphorylated peptide.
-
Visualize the bands under UV light and quantify the intensity of the phosphorylated band to determine PKA activity.[2]
Phosphodiesterase (PDE) Inhibition Assay (Radiolabeled cAMP)
Principle: This assay measures the activity of PDE by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Purified PDE3 enzyme or cell lysate containing PDE3
-
This compound
-
[3H]-cAMP
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Incubate the PDE3 enzyme source with various concentrations of this compound.
-
Add [3H]-cAMP to initiate the enzymatic reaction. PDE3 will hydrolyze [3H]-cAMP to [3H]-AMP.[11]
-
Terminate the reaction.
-
Add snake venom nucleotidase, which converts [3H]-AMP to [3H]-adenosine.
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP (negatively charged) will bind to the resin, while the [3H]-adenosine (neutral) will pass through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity in the eluate is directly proportional to the PDE activity. The inhibitory effect of this compound can be determined by comparing the activity in the presence and absence of the drug.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. PKA activity assay [bio-protocol.org]
- 3. Digoxin reduces beta-adrenergic contractile response in rabbit hearts. Ca(2+)-dependent inhibition of adenylyl cyclase activity via Na+/Ca2+ exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amrinone in a Laboratory Setting
The proper disposal of Amrinone, a potent phosphodiesterase inhibitor, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks and ensure compliance with federal, state, and local regulations. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Core Safety and Handling Summary
This compound is classified as toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling the compound or its waste.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[3] In case of accidental ingestion, immediate medical attention is required.[2][3][4]
Quantitative Data on this compound Hazards and Disposal
| Hazard Classification | GHS Pictogram | Signal Word | UN Number | Disposal Method |
| Acute Toxicity - Oral (Category 3)[1][2] | Skull and crossbones | Danger | UN2811[1] | Dispose of contents/container to an approved waste disposal plant[2][3][4] |
Procedural Steps for this compound Waste Disposal
The disposal of this compound and its associated waste must be conducted in a structured and compliant manner. The following steps outline the recommended procedure for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify all this compound-containing waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, syringes).
-
Contaminated personal protective equipment (PPE).
-
Solutions containing this compound from experimental procedures.
-
Rinsate from cleaning contaminated glassware. Note that for acutely toxic substances, triple rinsing may be required, and the rinsate must be collected as hazardous waste.[5]
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation. This is crucial to prevent unintentional chemical reactions and to ensure proper disposal classification.
Step 2: Waste Container Selection and Labeling
-
Select appropriate waste containers. Use containers that are chemically compatible with this compound and any solvents used. The containers should be leak-proof and have secure lids.[6][7]
-
Clearly label all waste containers. The label should include:
-
The words "Hazardous Waste".
-
The name "this compound Waste".
-
A clear description of the contents, including any solvents and their approximate concentrations.
-
The date of waste accumulation.
-
Step 3: Storage and Accumulation
-
Store waste in a designated Satellite Accumulation Area (SAA). [6][7] This area should be located at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers closed at all times , except when adding waste.[6][7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7]
Step 4: Disposal and Removal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.[6][7] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4][7]
-
Follow the specific procedures provided by your EHS department for waste pickup and documentation. This may involve completing a hazardous waste disposal form.[7]
-
The EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal company for final treatment and disposal, which is typically incineration.[8]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Amrinone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amrinone is paramount. This guide provides immediate, essential safety protocols and logistical information to minimize risk and ensure compliance.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with this compound dust or splashes. |
| Hand Protection | Wear appropriate protective gloves.[1] For handling hazardous drugs, double gloving is recommended.[2][3] | To prevent skin contact and absorption.[1] Changing gloves regularly (e.g., every 30-60 minutes) is a good practice.[4] |
| Skin and Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | To prevent contamination of clothing and skin.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Operational Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5][6]
-
Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it separate from incompatible materials.
Disposal Plan
The disposal of this compound and its waste must be conducted in accordance with all federal, state, and local regulations.[6]
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (vials, syringes, etc.), and contaminated PPE.
-
Segregate this compound waste from other laboratory waste.
Disposal Method:
-
Dispose of contents and containers at an approved waste disposal plant.[1][5][6]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
